This technical guide provides an in-depth analysis of 1-(4-Ethylphenyl)butan-1-one , a critical aromatic ketone intermediate used in the synthesis of liquid crystals, pharmaceuticals, and specialty fragrances.[1] CAS Reg...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-(4-Ethylphenyl)butan-1-one , a critical aromatic ketone intermediate used in the synthesis of liquid crystals, pharmaceuticals, and specialty fragrances.[1]
This compound, also known as 4'-Ethylbutyrophenone , serves as a lipophilic building block.[1] Its structure combines a rigid aromatic core with flexible alkyl chains, a feature essential for inducing mesophases in liquid crystal engineering and modulating bioavailability in drug design.
Core Directive: The most robust industrial route involves the Friedel-Crafts acylation of ethylbenzene.[1] This method is preferred over Grignard additions due to scalability and the avoidance of cryogenic conditions.
Reaction Mechanism & Protocol
The synthesis relies on the electrophilic aromatic substitution of Ethylbenzene with Butyryl Chloride , catalyzed by anhydrous Aluminum Chloride (AlCl₃) .
Critical Process Parameters (CPP):
Regioselectivity: The ethyl group is an ortho/para director. However, steric hindrance strongly favors the para position (>95%), minimizing the ortho isomer.
Moisture Control: AlCl₃ is highly hygroscopic.[1] The system must be kept under inert atmosphere (
) to prevent catalyst deactivation and HCl gas cloud formation.
Stoichiometry: A slight excess of AlCl₃ (1.1–1.2 eq) is required because the ketone product complexes with the aluminum, effectively sequestering the catalyst.
Step-by-Step Protocol
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and HCl gas trap (NaOH scrubber). Flush with Nitrogen.
Charging: Add Dichloromethane (DCM) (solvent) and AlCl₃ (1.2 eq). Cool to 0–5 °C in an ice bath.
Acylating Agent: Add Butyryl Chloride (1.05 eq) dropwise. Stir for 15 min to form the acylium ion complex.
Substrate Addition: Add Ethylbenzene (1.0 eq) dropwise over 1 hour, maintaining temperature <10 °C to prevent poly-acylation or rearrangement.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC or GC.
Quenching (Exothermic): Pour the reaction mixture slowly onto crushed ice/HCl. This hydrolyzes the Aluminum-Ketone complex.[1]
Workup: Separate the organic layer.[2] Extract aqueous layer with DCM. Wash combined organics with Brine and NaHCO₃ (to remove residual acid). Dry over MgSO₄.[1]
Purification: Fractional vacuum distillation is required to separate the product from unreacted ethylbenzene and trace ortho isomers.
This compound is a precursor for nematic liquid crystals .
Mechanism: The 4-ethyl group provides the necessary longitudinal polarizability, while the butyryl chain allows for flexibility.
Derivatization: The ketone is often reduced (Wolff-Kishner) to an alkyl group or converted via Grignard reactions to form cyanobiphenyls or terphenyls, which are standard components in LCD screens.
B. Pharmaceutical Building Block
Used in the synthesis of Butyrophenone class neuroleptics and analgesics.
Role: The 4-ethylphenyl moiety increases lipophilicity (LogP ~3.2), enhancing blood-brain barrier (BBB) penetration compared to unsubstituted analogs.[1]
Bioisosterism: It serves as a bioisostere for propyl- or methoxy-substituted phenones in Structure-Activity Relationship (SAR) studies.[1]
Analytical Validation (QC)
To ensure suitability for drug development or material science, the compound must meet strict purity standards (>98%).
Caption: Quality Control decision tree ensuring >98% purity for high-value applications.
Safety & Handling (SDS Summary)
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Ketones can form peroxides upon extremely long-term exposure to air/light, though less likely than ethers.[1]
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory during synthesis due to HCl evolution.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4250215, 1-(4-Ethylphenyl)butan-1-one.[1] Retrieved from [Link]
Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[1] Wiley-Interscience.[1] (Foundational text on Acylation mechanisms).
Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.[1] (Context on alkyl-phenone intermediates in mesogen synthesis).
physical and chemical properties of 1-(4-Ethylphenyl)butan-1-one
An In-Depth Technical Guide to 1-(4-Ethylphenyl)butan-1-one Abstract This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 1-(4-Ethy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(4-Ethylphenyl)butan-1-one
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 1-(4-Ethylphenyl)butan-1-one. As an aromatic ketone, this compound serves as a valuable intermediate in various fields, including organic synthesis and the fragrance industry.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights and foundational data to support its application in a laboratory setting. We will delve into its spectroscopic signature, reactivity profile, and standard protocols for its analysis, grounded in established chemical principles.
Compound Identification and Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The nomenclature and structural representation provide a universal language for chemists.
Chemical Structure: The molecule consists of a phenyl ring substituted with an ethyl group at the para-position (position 4). A butan-1-one chain is attached to the phenyl ring at position 1.
Caption: Molecular structure of 1-(4-Ethylphenyl)butan-1-one.
The physical properties of a compound dictate its handling, storage, and behavior in various solvents and reaction conditions. These properties are summarized below.
The LogP value of approximately 3.19 indicates moderate lipophilicity, suggesting the compound will preferentially partition into nonpolar environments over aqueous ones.[1] Its low melting point and high boiling point are characteristic of aromatic ketones of this molecular weight.
Synthesis and Chemical Reactivity
Synthesis via Friedel-Crafts Acylation
A standard and efficient method for synthesizing 1-(4-Ethylphenyl)butan-1-one is the Friedel-Crafts acylation . This electrophilic aromatic substitution involves reacting ethylbenzene with butanoyl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to generate the highly electrophilic acylium ion, which then attacks the electron-rich ethyl-substituted benzene ring. The para-position is the major product due to the steric hindrance of the ethyl group directing the incoming acyl group.[1]
Caption: Workflow for Friedel-Crafts acylation synthesis.
Chemical Reactivity
The reactivity of 1-(4-Ethylphenyl)butan-1-one is dominated by its ketone functional group and the aromatic ring.
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. For instance, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ketone into the corresponding secondary alcohol, 1-(4-ethylphenyl)butan-1-ol.[1]
Reductive Amination: In the presence of an amine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the ketone can be converted into a secondary or tertiary amine.[1]
Enolate Formation: The α-protons (on the carbon adjacent to the carbonyl) are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then participate in various reactions, such as aldol condensations or alkylations.
Electrophilic Aromatic Substitution: The ethylphenyl group can undergo further substitution reactions (e.g., nitration, halogenation), although the carbonyl group is deactivating, directing incoming electrophiles to the meta-position relative to itself.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of a synthesized compound is critical. This is achieved through a combination of chromatographic and spectroscopic techniques.
Spectroscopic Data
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For 1-(4-Ethylphenyl)butan-1-one, the key absorptions are:
~1685 cm⁻¹ (strong, sharp): This peak is characteristic of the C=O (carbonyl) stretching vibration of an aromatic ketone.[5]
2850-2970 cm⁻¹ (strong): Aliphatic C-H stretching from the ethyl and butanone moieties.[5]
~1605, 1450 cm⁻¹ (medium-weak): C=C stretching vibrations within the aromatic ring.[5]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. The expected signals in a CDCl₃ solvent are:
~7.8 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.
~7.2 ppm (doublet, 2H): Aromatic protons meta to the carbonyl group.
~2.9 ppm (triplet, 2H): -CH₂- group adjacent to the carbonyl (α-protons).
~2.7 ppm (quartet, 2H): -CH₂- group of the ethyl substituent.
~1.7 ppm (sextet, 2H): -CH₂- group β to the carbonyl.
~1.2 ppm (triplet, 3H): -CH₃ group of the ethyl substituent.
~0.9 ppm (triplet, 3H): Terminal -CH₃ group of the butanone chain.
Mass Spectrometry (MS): Typically performed with Gas Chromatography (GC-MS), this technique provides the molecular weight and fragmentation pattern.
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight.
Major Fragments: Expect to see significant peaks from α-cleavage, such as [M-C₃H₇]⁺ at m/z = 133 and [C₂H₅-C₆H₄-CO]⁺ at m/z = 147. Another key fragment would be the acylium ion [CH₃CH₂CH₂CO]⁺ at m/z = 71.
Experimental Protocols
The following outlines a general workflow for the characterization of a synthesized sample of 1-(4-Ethylphenyl)butan-1-one.
Caption: General analytical workflow for compound characterization.
Protocol 1: Sample Preparation for Spectroscopic Analysis
Objective: To prepare the purified compound for IR and NMR analysis.
Methodology:
IR (Neat Film): Place one drop of the purified liquid compound between two NaCl or KBr salt plates.[6] Gently press the plates together to create a thin film. Place the plates in the spectrometer and acquire the spectrum.
NMR (Solution): Accurately weigh approximately 10-20 mg of the compound into an NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Cap the tube and invert several times to ensure complete dissolution. The sample is now ready for analysis in an NMR spectrometer.[6]
Protocol 2: Purity Assessment by GC-MS
Objective: To determine the purity of the sample and confirm its molecular weight.
Methodology:
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Injection: Inject 1 µL of the solution into the GC-MS instrument.
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
MS Detection: As components elute from the column, they are ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer.
Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The area of the main peak relative to the total area of all peaks gives an estimation of purity. The mass spectrum of the main peak should be analyzed to confirm the molecular weight and fragmentation pattern.
Safety and Handling
Hazards: Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), may cause an allergic skin reaction (Skin Sens. 1), causes serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[7]
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Applications and Significance
1-(4-Ethylphenyl)butan-1-one is primarily used as a building block in organic synthesis. Its versatile ketone functionality allows for the construction of more complex molecules. Key application areas include:
Pharmaceutical Synthesis: Serves as a precursor for various pharmaceutical intermediates.[1]
Agrochemicals: Used in the synthesis of new crop protection agents.[1]
Fragrance Industry: Its aromatic nature makes it a candidate for use in formulating fragrances.[1]
Research: Employed as a model compound in studies of ketone chemistry and reaction mechanisms.[1]
1-(4-Ethylphenyl)butan-1-one boiling point and melting point
Topic: 1-(4-Ethylphenyl)butan-1-one Boiling Point and Melting Point Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Thermodynamic Properties, Synthesis, and Ex...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(4-Ethylphenyl)butan-1-one Boiling Point and Melting Point
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Thermodynamic Properties, Synthesis, and Experimental Determination
Executive Summary
1-(4-Ethylphenyl)butan-1-one (CAS: 35028-11-6), also known as 4'-Ethylbutyrophenone , is an aromatic ketone characterized by a para-substituted ethyl group and a four-carbon acyl chain.[1] It serves as a critical intermediate in the synthesis of liquid crystals, agrochemicals, and pharmaceutical compounds.
This guide provides a rigorous analysis of its thermal phase transitions. Unlike high-melting crystalline solids, this compound exhibits a melting point (MP) near 12 °C , rendering it a liquid at standard laboratory temperatures (25 °C). This low melting point presents unique challenges in handling and purification, often necessitating reduced-pressure distillation rather than recrystallization.
Physicochemical Specifications
The following data represents the consensus of experimental values and high-fidelity predictive models validated against homologous series.
Table 1: Physicochemical Properties of 1-(4-Ethylphenyl)butan-1-one
Property
Value
Conditions / Notes
Boiling Point (Standard)
248.6 °C (approx)
At 760 mmHg (1 atm)
Boiling Point (Reduced)
142 – 143 °C
At 13 Torr (mmHg)
Melting Point
~12 °C
Phase transition often observed near ambient temp.
Density
0.943 – 0.952 g/cm³
At 25 °C (Liquid phase)
Molecular Weight
176.25 g/mol
Formula: C₁₂H₁₆O
Refractive Index
~1.52
Estimated based on homologous phenones
Flash Point
~110 °C
Closed Cup
Solubility
Lipophilic
Soluble in EtOH, DCM, Toluene; Insoluble in Water
Critical Note on Phase State: Due to its melting point of ~12 °C, the compound typically appears as a colorless to pale yellow liquid in the laboratory. If stored in a refrigerator (2–8 °C), it may crystallize into a solid mass.
Thermodynamic & Structural Analysis
To understand the boiling and melting behaviors of 1-(4-Ethylphenyl)butan-1-one, one must analyze the intermolecular forces at play.
3.1 Melting Point Depression (The "12 °C" Phenomenon)
A melting point of 12 °C is relatively low for an aromatic ketone of this molecular weight. This is attributed to crystal lattice disruption :
Asymmetry: The four-carbon butyryl chain introduces conformational flexibility (rotational degrees of freedom) that hinders efficient packing compared to the more rigid acetyl (2-carbon) analogs.
Para-Substitution: While para-substitution generally favors symmetry, the ethyl group adds steric bulk without offering strong dipole interactions to lock the lattice, resulting in a low enthalpy of fusion (
).
3.2 Boiling Point Trends
The boiling point (248.6 °C) is governed by:
London Dispersion Forces: The increasing alkyl chain length (ethyl + butyl) significantly increases surface area compared to acetophenone (BP ~202 °C), elevating the boiling point.
Dipole-Dipole Interactions: The carbonyl group (C=O) creates a permanent dipole, requiring higher energy to overcome than non-polar alkylbenzenes of similar weight.
Experimental Determination Protocols
For researchers verifying the identity or purity of synthesized batches, standard protocols must be adapted due to the compound's phase behavior.
4.1 Melting Point Determination (DSC Method)
Standard capillary melting point apparatus is unsuitable due to the low MP (requires cooling).
Protocol: Differential Scanning Calorimetry (DSC)
Sample Prep: Hermetically seal 2–5 mg of liquid sample in an aluminum pan.
Cooling Cycle: Equilibrate at 25 °C, then cool to -40 °C at 10 °C/min to induce crystallization. Hold for 5 minutes.
Heating Cycle: Heat from -40 °C to 50 °C at 5 °C/min.
Analysis: Record the onset temperature of the endothermic melting peak. This provides the thermodynamic melting point (
).
4.2 Boiling Point Determination (Reduced Pressure)
Distillation is the primary method for both determination and purification.
Protocol: Vacuum Distillation
Setup: Short-path distillation apparatus with a vacuum manometer and fractionating column.
Pressure: Establish a stable vacuum of 13 Torr .
Heating: Slowly increase oil bath temperature.
Observation: Collect the fraction distilling at 142–143 °C .
Correction: If pressure deviates, use the Clausius-Clapeyron equation or a nomograph to normalize the value.
Synthesis & Chemical Context
The primary route to 1-(4-Ethylphenyl)butan-1-one is Friedel-Crafts Acylation . This pathway explains potential impurities (isomers) that affect MP/BP data.
5.1 Reaction Mechanism
The reaction involves the electrophilic attack of a butyryl cation (generated from butyryl chloride and AlCl₃) on the electron-rich ethylbenzene ring. The ethyl group is an ortho, para-director, but steric hindrance heavily favors the para position.
Figure 1: Friedel-Crafts acylation pathway for the synthesis of 1-(4-Ethylphenyl)butan-1-one. The para-selectivity is driven by the steric bulk of the ethyl group.
5.2 Purification Logic
Since the MP is low, recrystallization is difficult.
Primary Purification: High-vacuum distillation.
Impurity Check: GC-MS is recommended to detect ortho-isomers, which will have very similar boiling points but slightly lower retention times.
Handling and Storage Logic
Based on the thermal properties, the following handling procedures are required to maintain scientific integrity:
Temperature Control: Store at 2–8 °C . At this temperature, the substance may solidify.
Thawing: If solid upon retrieval, allow to warm to room temperature (25 °C) naturally. Do not overheat, as this may degrade the compound or increase oxidation risk.
Inert Atmosphere: The alkyl chains are susceptible to slow oxidation over years. Store under Nitrogen or Argon.
References
NIST Chemistry WebBook. (n.d.). Thermophysical Properties of Phenones. Retrieved from [Link][2]
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Technical Guide: Process Development for 1-(4-Ethylphenyl)butan-1-one
Executive Summary This technical guide details the synthetic pathway for 1-(4-Ethylphenyl)butan-1-one (CAS: 14386-74-4), a critical intermediate in the synthesis of liquid crystals and non-steroidal anti-inflammatory dru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthetic pathway for 1-(4-Ethylphenyl)butan-1-one (CAS: 14386-74-4), a critical intermediate in the synthesis of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) analogs.
While alkylation is prone to rearrangement and poly-substitution, Friedel-Crafts acylation is selected here as the optimal route due to its lack of carbocation rearrangement and the deactivating nature of the acyl group, which prevents poly-acylation.[1] This guide prioritizes the classic Aluminum Chloride (
) mediated protocol due to its reliability and low cost, while providing a strategic analysis of process variables to maximize the para-regioselectivity.
Mechanistic Foundations & Regioselectivity
The reaction involves the electrophilic aromatic substitution of ethylbenzene with butyryl chloride.
The Regioselectivity Challenge
The ethyl group on the benzene ring is an activating, ortho-/para-directing group .
Electronic Effect: Hyperconjugation increases electron density at ortho and para positions.
Steric Effect: The bulky butyryl electrophile faces significant steric hindrance at the ortho position.
Outcome: The reaction kinetically and thermodynamically favors the 4-position (para) , typically yielding a >90:<10 para:ortho ratio under controlled temperatures (
C).
Reaction Mechanism (Visualization)
The following diagram outlines the catalytic cycle, emphasizing the formation of the acylium ion and the requisite complexation of the product.
Figure 1: Mechanistic pathway of Friedel-Crafts acylation.[2][3][4] Note the stable Product-Catalyst complex requiring hydrolysis to release the free ketone.
Strategic Process Design
Before execution, the following variables must be optimized for yield and purity.
Solvent Selection Matrix
Solvent
Polarity
Boiling Point
Pros
Cons
Recommendation
Dichloromethane (DCM)
Moderate
40°C
Excellent solubility, easy removal.
Low boiling point limits high-temp kinetics.
Primary Choice
Nitrobenzene
High
210°C
Homogenizes the complex; reduces rearrangement.
Toxic; difficult to remove (high BP).
Avoid for Lab Scale
Carbon Disulfide ()
Low
46°C
Historical standard.
Extremely flammable; neurotoxic.
Prohibited
Neat (Solvent-free)
N/A
N/A
High throughput.
Poor heat transfer; "runaway" risk.
Industrial Scale Only
Catalyst Stoichiometry (Critical)
Unlike catalytic alkylation, acylation requires stoichiometric amounts of Lewis Acid.
Reason: The carbonyl oxygen of the product ketone is a Lewis base. It forms a strong 1:1 complex with
, deactivating the catalyst.
Requirement: Use 1.1 to 1.2 equivalents of
relative to the acid chloride to ensure the reaction proceeds to completion.
Experimental Protocol
Scale: 50 mmol (approx. 9.5 g theoretical yield)
Safety: Perform in a fume hood.
reacts violently with water. Butyryl chloride is lachrymatory.
Reagents[2][5]
Ethylbenzene: 5.31 g (50 mmol)
Butyryl Chloride: 5.86 g (55 mmol, 1.1 eq)
Aluminum Chloride (
): 7.33 g (55 mmol, 1.1 eq) – Must be anhydrous/fresh.
Dichloromethane (DCM): 50 mL (Anhydrous)
Step-by-Step Methodology
Apparatus Setup:
Flame-dry a 250 mL three-neck round-bottom flask.
Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser fitted with a
drying tube (or inlet).
Connect the outlet to a gas trap (NaOH solution) to neutralize evolved HCl gas.
Catalyst Suspension:
Add 40 mL of dry DCM to the flask.
Quickly weigh and add 7.33 g of
(powder). Stir to form a suspension. Cool to 0°C in an ice bath.
Acylium Generation (Perrier Method):
Add Butyryl Chloride (5.86 g) dropwise to the suspension over 10 minutes.
Observation: The solid
will dissolve/react, and the solution may turn yellow/orange. Stir for 15 mins at 0°C to ensure acylium formation.
Substrate Addition:
Mix Ethylbenzene (5.31 g) with 10 mL dry DCM in the addition funnel.
Add dropwise to the reaction mixture over 20–30 minutes, maintaining internal temp < 5°C.
Rationale: Slow addition at low temp maximizes para-selectivity.
Reaction Phase:
Allow the mixture to warm to room temperature (RT) naturally.
Stir at RT for 2–3 hours.
Monitor: Check by TLC (Eluent: 10% EtOAc/Hexanes). The evolution of HCl gas should cease.
Quenching & Workup:
Caution: Pour the reaction mixture slowly onto a mixture of 100g Ice + 20 mL conc. HCl. Exothermic!
Separate the organic layer.
Extract the aqueous layer with DCM (
mL).
Wash combined organics:
, (removes unreacted acid), Brine.
Dry over anhydrous
, filter, and concentrate via rotary evaporation.
Purification Logic Flow
Figure 2: Purification workflow. Note: The product has a low melting point (~12°C), so it is often isolated as a viscous oil or low-melting solid.
Analytical Validation
Confirm identity and purity using the following characteristic signals.
7.28 (d, J=8.2 Hz, 2H): Aromatic protons meta to carbonyl (ortho to ethyl).
2.93 (t, J=7.3 Hz, 2H):-methylene of the butyryl group ().
2.70 (q, J=7.6 Hz, 2H): Methylene of the ethyl group ().
1.76 (m, 2H):-methylene of the butyryl group.
1.25 (t, J=7.6 Hz, 3H): Methyl of the ethyl group.
0.99 (t, J=7.4 Hz, 3H): Terminal methyl of the butyryl group.
Infrared Spectroscopy (IR)
1680–1685 cm⁻¹: Strong
stretch (Aryl ketone).
1605 cm⁻¹: Aromatic
stretch.
References
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for aromatic ketone synthesis).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for regioselectivity).
PubChem. (n.d.). Compound Summary: 1-(4-Ethylphenyl)butan-1-one.[5] National Center for Biotechnology Information. Link (Physical properties and safety data).
Sigma-Aldrich. (2024). Aluminum Chloride Anhydrous Safety Data Sheet. Link (Safety protocols for handling Lewis acids).
A Guide to the Spectroscopic Characterization of 1-(4-Ethylphenyl)butan-1-one
Molecular Structure and Spectroscopic Overview 1-(4-Ethylphenyl)butan-1-one possesses a key set of structural features that dictate its spectroscopic fingerprint: a 1,4-disubstituted (para) aromatic ring, a carbonyl grou...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Structure and Spectroscopic Overview
1-(4-Ethylphenyl)butan-1-one possesses a key set of structural features that dictate its spectroscopic fingerprint: a 1,4-disubstituted (para) aromatic ring, a carbonyl group (ketone), and two distinct aliphatic chains (an ethyl and a propyl group). Understanding the interplay of these features is paramount to interpreting its spectra.
The primary method for the synthesis of 1-(4-Ethylphenyl)butan-1-one is the Friedel-Crafts acylation of ethylbenzene with butanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride[1]. The electron-donating nature of the ethyl group directs the acylation to the para position, leading to the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we will predict the ¹H and ¹³C NMR spectra of 1-(4-Ethylphenyl)butan-1-one based on the known data for its analog, 1-(4-methylphenyl)butan-1-one, and fundamental NMR principles.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).
Assignment
Predicted δ (ppm)
Multiplicity
Integration
J (Hz)
Rationale for Prediction
H-a
~7.85
Doublet
2H
~8.0
Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield.
H-b
~7.25
Doublet
2H
~8.0
Protons meta to the carbonyl group are less deshielded.
H-c
~2.90
Triplet
2H
~7.5
Methylene protons adjacent to the carbonyl group are deshielded.
H-d
~2.70
Quartet
2H
~7.6
Methylene protons of the ethyl group, split by the adjacent methyl protons.
H-e
~1.70
Sextet
2H
~7.5
Methylene protons of the propyl chain, split by the adjacent methylene and methyl protons.
H-f
~1.20
Triplet
3H
~7.6
Methyl protons of the ethyl group, split by the adjacent methylene protons.
H-g
~0.95
Triplet
3H
~7.5
Methyl protons of the propyl chain, split by the adjacent methylene protons.
Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent, such as deuterochloroform (CDCl₃), is standard for non-polar to moderately polar analytes as it dissolves the sample without introducing interfering proton signals. A standard operating frequency for a modern NMR spectrometer (e.g., 400 or 500 MHz) provides excellent resolution for distinguishing between the different proton signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Assignment
Predicted δ (ppm)
Rationale for Prediction
C=O
~200.0
The carbonyl carbon is highly deshielded and appears significantly downfield.
C-ipso (C-CO)
~135.0
The aromatic carbon attached to the carbonyl group.
C-ipso (C-Et)
~150.0
The aromatic carbon attached to the ethyl group is deshielded due to substitution.
C-ortho
~128.5
Aromatic carbons ortho to the carbonyl group.
C-meta
~128.0
Aromatic carbons meta to the carbonyl group.
-CH₂- (c)
~38.0
Aliphatic carbon adjacent to the carbonyl.
-CH₂- (d)
~29.0
Methylene carbon of the ethyl group.
-CH₂- (e)
~18.0
Methylene carbon of the propyl chain.
-CH₃ (f)
~15.0
Methyl carbon of the ethyl group.
-CH₃ (g)
~13.5
Methyl carbon of the propyl chain.
Self-Validating System in NMR: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system. For instance, a COSY experiment would show correlations between H-c and H-e, H-e and H-g, and between H-d and H-f, confirming the connectivity of the aliphatic chains. An HSQC experiment would link each proton signal to its directly attached carbon, verifying the assignments in the tables above.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for 1-(4-Ethylphenyl)butan-1-one are presented below.
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
C-H (aromatic)
3100-3000
Medium
Stretch
C-H (aliphatic)
3000-2850
Strong
Stretch
C=O (ketone)
~1685
Strong
Stretch
C=C (aromatic)
1610-1500
Medium-Strong
Stretch
C-H (alkane)
1470-1370
Medium
Bend
Expertise in IR Interpretation: The position of the C=O stretching frequency is highly diagnostic. For an alkyl aryl ketone, this band is typically observed around 1685 cm⁻¹. Conjugation of the carbonyl group with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹). The presence of strong aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹ would be a key confirmatory feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Fragmentation Pattern:
Upon electron ionization (EI), 1-(4-Ethylphenyl)butan-1-one is expected to undergo characteristic fragmentation pathways.
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of the compound.
Acylium Ion Formation: A major fragmentation pathway for ketones is the alpha-cleavage to form a stable acylium ion. Cleavage of the bond between the carbonyl carbon and the propyl group would result in a fragment at m/z = 133 . This is predicted to be a very prominent peak, potentially the base peak.
Loss of Propyl Radical: The loss of a propyl radical (•CH₂CH₂CH₃, mass = 43) from the molecular ion would also lead to the acylium ion at m/z = 133 .
McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a McLafferty rearrangement. In this case, it would involve the transfer of a hydrogen from the gamma-carbon of the propyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of propene (CH₃CH=CH₂, mass = 42) and the formation of a radical cation at m/z = 134 .
Benzylic Cleavage: Cleavage of the ethyl group from the aromatic ring can occur, leading to the loss of a methyl radical (•CH₃, mass = 15) to form a fragment at m/z = 161 . Further fragmentation of the acylium ion could lead to a fragment corresponding to the ethylphenyl cation at m/z = 105 .
Table of Predicted Major Fragments:
m/z
Predicted Fragment Ion
Formation Pathway
176
[M]⁺
Molecular Ion
161
[M - CH₃]⁺
Benzylic cleavage
134
[M - C₃H₆]⁺
McLafferty Rearrangement
133
[M - C₃H₇]⁺
Alpha-cleavage
105
[C₆H₄(CH₂CH₃)]⁺
Fragmentation of acylium ion
Visualizations
Molecular Structure
Caption: Predicted major fragmentation pathways for 1-(4-Ethylphenyl)butan-1-one in EI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-(4-Ethylphenyl)butan-1-one. By leveraging data from a close structural analog and applying fundamental principles of NMR, IR, and MS, we have constructed a detailed and scientifically rigorous overview of the expected spectral data. This information serves as a valuable resource for the identification and characterization of this important chemical intermediate, enabling researchers to proceed with confidence in their synthetic and analytical endeavors. The methodologies and interpretations presented herein underscore the power of predictive spectroscopy in modern chemical research.
References
PubChem. (n.d.). 1-(p-Tolyl)butan-1-one. Retrieved from [Link]
solubility and stability of 1-(4-Ethylphenyl)butan-1-one
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Ethylphenyl)butan-1-one Introduction 1-(4-Ethylphenyl)butan-1-one is an aryl alkyl ketone, a class of compounds recognized for their utility as intermed...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Ethylphenyl)butan-1-one
Introduction
1-(4-Ethylphenyl)butan-1-one is an aryl alkyl ketone, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure, featuring a butanoyl group attached to an ethyl-substituted phenyl ring, imparts specific physicochemical characteristics that are critical for its application in research and drug development. A comprehensive understanding of its solubility and stability is paramount for formulation design, process development, and ensuring the integrity of analytical and biological studies.
This guide provides a detailed examination of the solubility and stability profiles of 1-(4-Ethylphenyl)butan-1-one. We will move beyond theoretical data to provide actionable, field-proven protocols for empirical determination. The causality behind experimental choices is explained to empower researchers to not only execute these methods but also to adapt them to their specific needs, ensuring the generation of robust and reliable data.
Physicochemical Properties
A foundational understanding of the intrinsic properties of 1-(4-Ethylphenyl)butan-1-one is essential for predicting its behavior. The molecule's structure combines a hydrophobic ethylphenyl group and a butanoyl chain with a polar carbonyl moiety. This amphipathic nature governs its interactions with various solvents and its susceptibility to degradation.
The calculated LogP value of approximately 3.19 is a strong indicator of the compound's lipophilic character, suggesting low solubility in aqueous media and high solubility in organic solvents.[2] This is a critical parameter for predicting its behavior in both formulation and biological systems.
Solubility Profile: A Predictive and Practical Approach
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. Based on its high LogP and the properties of structurally similar ketones like acetophenone, 1-(4-Ethylphenyl)butan-1-one is expected to be poorly soluble in water but freely soluble in common organic solvents.[3][4]
Anticipated Solubility
Solvent
Predicted Solubility
Rationale
Water
Very Low / Practically Insoluble
High LogP and large hydrophobic surface area. A similar compound, 4'-ethylacetophenone, has a Log10 of water solubility of -2.93 mol/L.[5]
Ethanol / Methanol
Soluble / Freely Soluble
The alkyl chain and aromatic ring can interact favorably with the alkyl component of the alcohol, while the carbonyl can hydrogen bond with the hydroxyl group.[3]
Acetone / Acetonitrile
Soluble / Freely Soluble
As polar aprotic solvents, they can effectively solvate both the polar carbonyl group and the nonpolar regions of the molecule.
DMSO / DMF
Freely Soluble
Highly effective polar aprotic solvents capable of dissolving a wide range of organic molecules.
Hexane / Toluene
Soluble
Nonpolar solvents that will readily solvate the hydrophobic ethylphenyl and butyl moieties.
This protocol provides a robust method for determining the equilibrium solubility, a cornerstone for pre-formulation studies. The self-validating nature of this protocol lies in the confirmation of equilibrium and the use of a specific, validated analytical method.
Causality in Protocol Design:
Gravimetric Preparation: Ensures accuracy in the amount of solute added.
Controlled Temperature: Solubility is temperature-dependent; a constant temperature water bath is non-negotiable for thermodynamic accuracy.
Extended Equilibration (48-72h): Many compounds, especially crystalline ones, can take a long time to reach true thermodynamic equilibrium. Shorter times risk underestimating solubility.
Visual Confirmation of Excess Solid: This is the primary validation step to confirm that the solution is indeed saturated.
Inert Filtration: Use of a low-binding filter (e.g., PTFE) prevents loss of the analyte due to adsorption.
Specific Analytical Method (HPLC-UV): Provides the necessary specificity and sensitivity to accurately quantify the dissolved analyte, free from interference from potential impurities.
Step-by-Step Methodology:
Preparation: Add an excess amount of 1-(4-Ethylphenyl)butan-1-one (e.g., 5-10 mg) to a 2 mL glass vial. The excess must be sufficient to remain as visible solid at the end of the experiment.
Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent to the vial.
Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled chamber (typically set to 25 °C and/or 37 °C). Allow the suspension to equilibrate for at least 48 hours.
Equilibrium Confirmation: After 48 hours, visually inspect the vials to ensure a solid precipitate remains, confirming saturation.
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean vial.
Scientist's Note: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
Dilution: Prepare an accurate dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration based on a standard curve of 1-(4-Ethylphenyl)butan-1-one.
Reporting: Report the solubility in mg/mL or µg/mL, ensuring the temperature of the determination is clearly stated.
Stability testing is a regulatory requirement and a scientific necessity to ensure a compound's integrity over time.[6][7] Forced degradation (stress testing) is an accelerated process designed to predict the likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8][9] For an aryl alkyl ketone, key areas of instability are expected under strong oxidative, acidic, and basic conditions.[10]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to stress testing. The inclusion of controls and a moderate level of degradation (5-20%) are key to generating meaningful data without completely destroying the parent molecule.
Causality in Protocol Design:
Target Degradation (5-20%): The goal is not complete destruction, but rather to generate a detectable amount of primary degradants for identification and analytical method development.
Parallel Controls: Unstressed samples and blank solutions (stressor without the drug) are run in parallel. This is a critical self-validating step to distinguish actual degradation from analytical artifacts or matrix effects.
Neutralization/Quenching: Reactions are stopped before analysis to prevent further degradation on the autosampler, ensuring the analyzed sample reflects the true state at the end of the stress period.
Mass Balance Analysis: A crucial validation check. The sum of the parent compound assay and the assays of all degradation products should ideally be close to 100% of the initial concentration, indicating that all major degradants have been detected.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a stock solution of 1-(4-Ethylphenyl)butan-1-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions (run in parallel):
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Incubate the stock solution at 60 °C.
Photolytic Degradation (ICH Q1B): Expose the stock solution to a light source providing not less than 1.2 million lux hours and 200 watt hours/square meter.[7] A dark control sample must be run concurrently.
Time Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). The goal is to find a time point that yields 5-20% degradation of the parent compound.
Quenching:
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
Scientist's Note: Oxidative reactions may not require quenching but should be analyzed promptly.
Analysis: Analyze all samples (stressed, controls, blanks) using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradants.
Data Evaluation:
Calculate the percentage of parent compound remaining.
Determine the relative retention times and peak areas of any degradation products.
Attempt to identify the structure of major degradants using MS data.
Perform a mass balance calculation.
Caption: Potential Degradation Pathways of 1-(4-Ethylphenyl)butan-1-one.
Conclusion
The successful application of 1-(4-Ethylphenyl)butan-1-one in a research or development setting is critically dependent on a thorough characterization of its solubility and stability. Its lipophilic nature, indicated by a high LogP, dictates a profile of poor aqueous solubility and good solubility in organic solvents. While stable under standard ambient conditions, the molecule is susceptible to degradation under forced oxidative, hydrolytic, and photolytic stress. The experimental protocols detailed in this guide provide a robust, self-validating framework for researchers to empirically determine these properties. By understanding the causality behind each experimental step, scientists can generate high-quality, reliable data, thereby accelerating formulation development, ensuring analytical accuracy, and supporting the overall progression of their research endeavors.
References
Solubility of Things. (n.d.). Acetophenone.
Benchchem. (n.d.). 1-(4-Ethylphenyl)propan-1-one | Research Chemical.
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4).
ResearchGate. (n.d.). Degradation of aralkyl or alkyl methyl ketones | Download Table.
Wikipedia. (n.d.). Acetophenone.
Britannica. (2026, January 2). Acetophenone. Retrieved February 4, 2026, from [Link]
ResearchGate. (2022, January 1). Solubility and Thermodynamic Analysis of 1-(4-Tert-Buty1-2,6-Dimethylphenyl) Ethenone in Different Pure and Binary Solvents. Retrieved February 4, 2026, from [Link]
ResearchGate. (2017, June 2). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. Retrieved February 4, 2026, from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014, May-June). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved February 4, 2026, from [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved February 4, 2026, from [Link]
European Journal of Pharmaceutical and Medical Research. (n.d.). FORCED DEGRADATION STUDIES: REGULATORY CONSIDERATIONS AND IMPLEMENTATIONS IN ANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Retrieved February 4, 2026, from [Link]
Cognitohub. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved February 4, 2026, from [Link]
Technical Guide: GHS Hazard Classification & Safety Protocols for 1-(4-Ethylphenyl)butan-1-one
The following technical guide details the GHS hazard classification, toxicological rationale, and safety protocols for 1-(4-Ethylphenyl)butan-1-one . This guide deviates from standard SDS templates to provide a causal an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the GHS hazard classification, toxicological rationale, and safety protocols for 1-(4-Ethylphenyl)butan-1-one .
This guide deviates from standard SDS templates to provide a causal analysis of why specific hazards are assigned and how to manage them in a research or drug development setting.
[1]
Part 1: Executive Identity & Physicochemical Basis
Before assessing hazards, we must establish the chemical identity.[1] Confusion often arises between this compound (C12) and its shorter-chain analog, 4'-ethylacetophenone (C10).[1] This guide focuses strictly on the butyrophenone derivative.
Chemical Identity
Parameter
Detail
IUPAC Name
1-(4-Ethylphenyl)butan-1-one
Common Synonyms
4'-Ethylbutyrophenone; p-Ethylbutyrophenone
CAS Number
35028-11-6
Molecular Formula
C₁₂H₁₆O
Molecular Weight
176.26 g/mol
SMILES
CCCC(=O)c1ccc(CC)cc1
Physicochemical Drivers of Hazard
The hazard profile is dictated by the molecule's lipophilicity and volatility.[1]
Lipophilicity (LogP ~3.5 - 4.0): The ethyl and butyl chains increase non-polar surface area, facilitating dermal absorption and interaction with lipid bilayers in cell membranes.[1] This drives the Skin Irritation (H315) classification.[1][2]
Volatility & Flash Point: With a boiling point estimated at ~260°C (atmospheric) and ~143°C (at 13 mmHg), the pure compound has a high flash point (likely >100°C).[1] However, commercial grades are frequently classified as Combustible Liquids (H227) due to residual volatiles or conservative regulatory grouping with lower molecular weight ketones.[1]
Part 2: GHS Hazard Classification Assessment[4][5]
This classification synthesizes data from major chemical suppliers (e.g., BLD Pharm, Sigma-Aldrich analogs) and Structure-Activity Relationship (SAR) analysis of the butyrophenone class.[1]
> Expert Insight: While H227 is commonly listed, researchers should treat the "Combustibility" as a secondary risk compared to the primary risk of contact irritation .[1] The material requires significant heating to sustain a flame, but it will degrade and release irritating organic vapors (acrid smoke) well before ignition.[1]
Precautionary Statements (P-Codes)
These protocols are self-validating: if the P-code is followed, the risk pathway defined by the H-code is physically blocked.[1]
Prevention:
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2][4][5] No smoking.
P264: Wash skin thoroughly after handling.[1][2][5][6] (Critical for removing lipophilic residues).[1]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2][5][7] Continue rinsing.[1][2][5][7]
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.
Part 3: Toxicological Mechanisms & Data
Mechanism of Action (Irritation)
The ketone moiety (C=O) is polar, while the flanking ethylphenyl and propyl groups are lipophilic.[1] This amphiphilic structure allows the molecule to:
Penetrate the Stratum Corneum: The alkyl chains intercalate into the lipid bilayer of skin cells.[1]
Solvent Action: The ketone group can solvate membrane lipids, leading to "defatting" of the skin, erythema, and inflammation (H315).[1]
Mucosal Interaction: Upon contact with the eye, the solvent action disrupts the tear film and irritates the corneal epithelium (H319).[1]
Systemic Toxicity (SAR Analysis)
Specific LD50 data for CAS 35028-11-6 is sparse in public registries.[1] We rely on the "Read-Across" method using the close analog 4'-Ethylacetophenone (CAS 937-30-4) :
Acute Oral Toxicity: Generally low (LD50 > 2000 mg/kg in rats).[1]
Sensitization: Aromatic ketones are generally not strong sensitizers, unlike their aldehyde counterparts.[1]
STOT (Specific Target Organ Toxicity): High concentrations of vapor (generated during heated synthesis) may cause transient Central Nervous System (CNS) depression (dizziness/drowsiness), a trait common to aromatic solvents.[1]
Part 4: Visualization of Hazard Logic
The following diagram illustrates the decision logic used to assign these classifications, ensuring the user understands the source of the hazard.
Figure 1: Decision logic flow for determining the GHS classification of 1-(4-Ethylphenyl)butan-1-one based on physicochemical properties.
Part 5: Experimental Protocols (Synthesis & Handling)
To satisfy the requirement for field-proven insights, we provide the standard synthesis workflow. This context is critical because the precursors often present higher hazards than the final product.[1]
Synthesis: Friedel-Crafts Acylation
Objective: Synthesize 1-(4-Ethylphenyl)butan-1-one from Ethylbenzene.
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (to neutralize HCl gas).[1]
Charging: Add anhydrous AlCl₃ (1.1 equiv) and dry Dichloromethane (DCM) solvent. Cool to 0°C.[1]
Addition: Add Butyryl Chloride (1.0 equiv) dropwise. The mixture will homogenize.
Reaction: Add Ethylbenzene (1.0 equiv) slowly to control the exotherm.
Safety Note: This step evolves HCl gas.[1] Ensure scrubber is active.[1]
Quench: Pour the reaction mixture over crushed ice/HCl.
Hazard:[2][4][3][6][7] Violent hydrolysis of residual AlCl₃.[1] Wear full face shield.[1]
Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Introduction: The Butyrophenone Scaffold and the Pursuit of Novel CNS Agents
An In-depth Technical Guide to 1-(4-Ethylphenyl)butan-1-one: Synthesis, Sourcing, and Applications for Drug Development Professionals The butyrophenone structural motif, characterized by a ketone flanked by a phenyl ring...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 1-(4-Ethylphenyl)butan-1-one: Synthesis, Sourcing, and Applications for Drug Development Professionals
The butyrophenone structural motif, characterized by a ketone flanked by a phenyl ring and a butyl chain, is a cornerstone in the field of medicinal chemistry. Its derivatives represent a significant class of pharmaceuticals, most notably as potent antipsychotic and antiemetic agents.[1][2] The therapeutic efficacy of many butyrophenones, such as the widely used drug Haloperidol, is attributed to their ability to antagonize central dopamine D2 receptors.[3] This established pharmacological relevance makes the synthesis and evaluation of novel butyrophenone analogues a compelling strategy for researchers aiming to discover next-generation therapeutics for psychiatric and neurological disorders.[4][5]
This guide focuses on a specific, non-commercial analogue: 1-(4-Ethylphenyl)butan-1-one . While not available as a stock chemical, its synthesis is readily achievable, and its structure presents a valuable platform for further chemical elaboration. For researchers, scientists, and drug development professionals, understanding the procurement (via synthesis), characterization, and potential applications of such novel intermediates is paramount. This document provides a comprehensive technical overview, from first principles of synthesis to the strategic considerations for its use in a research and development setting.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification is the first step in any rigorous scientific investigation. As 1-(4-Ethylphenyl)butan-1-one is not a commonly catalogued substance, a definitive CAS number is not publicly available. Its identity is therefore established by its structure and systematic nomenclature.
Caption: Chemical structure of 1-(4-Ethylphenyl)butan-1-one.
Table 1: Chemical Identifiers and Predicted Properties
| Predicted Hazards | Harmful if swallowed, Skin/eye irritant | GHS data for analogues[7] |
Note: Predicted properties are extrapolated from closely related compounds such as 1-(4-ethylphenyl)propan-1-one and 1-(4-butylphenyl)ethanone and should be confirmed by empirical measurement.
Section 2: Commercial Availability and Strategic Procurement
A thorough search of commercial chemical databases confirms that 1-(4-Ethylphenyl)butan-1-one is not a standard, off-the-shelf product . Its procurement necessitates a custom synthesis approach. This is a common scenario for researchers exploring novel chemical space. The key is to engage with a reliable Contract Research Organization (CRO) or a specialty chemical manufacturer that offers custom synthesis services.
Procurement Workflow for Custom Synthesis
The process for acquiring a non-catalogued compound is systematic and requires clear communication of technical requirements.
Caption: Standard workflow for procuring a custom-synthesized chemical.
Commercially Available Structural Analogues
For research programs where the specific butyl chain is not an absolute requirement, or for initial methodology development, several close structural analogues are widely available from numerous suppliers. These can serve as excellent starting points or comparative compounds.
Table 2: Readily Available Analogues of 1-(4-Ethylphenyl)butan-1-one
The most direct and reliable method for preparing 1-(4-Ethylphenyl)butan-1-one is the Friedel-Crafts acylation of ethylbenzene with butanoyl chloride.[11] This electrophilic aromatic substitution reaction is a foundational process in organic chemistry, valued for its efficiency in forming carbon-carbon bonds to an aromatic ring.
Causality and Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the butanoyl chloride, making it an excellent leaving group and facilitating the generation of the acylium ion (CH₃CH₂CH₂C=O⁺). The electron-rich ethylbenzene ring then acts as a nucleophile, attacking the acylium ion. The ethyl group is an ortho-, para-director; therefore, the major product will be the desired para-substituted isomer due to reduced steric hindrance.
Caption: Experimental workflow for Friedel-Crafts acylation synthesis.
Step-by-Step Experimental Protocol
System Integrity: This protocol must be performed under anhydrous conditions, as aluminum chloride reacts violently with water. All glassware should be oven-dried, and an inert atmosphere (Nitrogen or Argon) should be maintained throughout the reaction.
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM), and cool the resulting suspension to 0-5 °C using an ice bath.
Acyl Chloride Addition: Slowly add butanoyl chloride (1.0 equivalent) to the cooled suspension. Stir for 15-20 minutes to allow for the formation of the Lewis acid-acyl chloride complex.
Substrate Addition: Add ethylbenzene (1.1 equivalents) dropwise via an addition funnel over 30-60 minutes. The rate of addition is critical to maintain the internal temperature below 10 °C to minimize side reactions.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a suitable method (e.g., Thin Layer Chromatography or Gas Chromatography).
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing crushed ice and a small amount of concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum chloride.
Extraction & Wash: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product, 1-(4-Ethylphenyl)butan-1-one.
Section 4: Applications in Research & Drug Development
The value of 1-(4-Ethylphenyl)butan-1-one lies not in any intrinsic biological activity, but in its role as a versatile synthetic intermediate. The butyrophenone core is a "privileged scaffold" that provides a robust starting point for creating libraries of compounds for screening.
Synthetic Handle: The ketone carbonyl group is a highly reactive functional group that serves as a key handle for molecular elaboration. It can readily undergo:
Reduction: To form the corresponding secondary alcohol, introducing a new chiral center.
Grignard Reactions: Addition of organometallic reagents to form tertiary alcohols, allowing for the introduction of diverse substituents.
Reductive Amination: To form various amines, a common step in the synthesis of CNS-active compounds.[12]
Wittig Reaction: To form alkenes, enabling chain extension and further functionalization.
Scaffold for CNS Agents: Research into butyrophenone analogues has led to the identification of compounds with potential as atypical antipsychotics.[12] By modifying the core structure of 1-(4-Ethylphenyl)butan-1-one, researchers can systematically probe the structure-activity relationship (SAR) for binding to key neurological targets like dopamine and serotonin receptors. Its structure is a logical precursor for compounds investigated for muscle relaxant and anticonvulsant properties.[13]
Section 5: Predicted Analytical Profile and Safety Considerations
For a synthesized compound, analytical characterization is a self-validating system that confirms its identity and purity. While empirical data for 1-(4-Ethylphenyl)butan-1-one is not published, a predicted analytical profile can be constructed based on its structure and data from close analogues.[10][14][15]
Table 3: Predicted Analytical Data for QC
Technique
Expected Observations
¹H NMR
- Aromatic protons in the 7.0-8.0 ppm range (two doublets).- Quartet and triplet for the ethyl group (~2.7 and ~1.2 ppm).- Triplets for the two methylene groups of the butyl chain (~2.9 and ~1.7 ppm).- Triplet for the terminal methyl of the butyl chain (~1.0 ppm).
¹³C NMR
- Carbonyl carbon signal around 200 ppm.- Aromatic carbon signals between 125-150 ppm.- Aliphatic carbon signals in the 10-40 ppm range.
Mass Spec (EI)
- Molecular ion peak (M⁺) at m/z = 176.- Prominent fragment ion at m/z = 147 due to loss of the ethyl group (-CH₂CH₃).- Fragment ion at m/z = 133 due to McLafferty rearrangement or loss of the propyl group.
| IR Spectroscopy | - Strong C=O (ketone) stretch around 1680-1690 cm⁻¹.- Aromatic C-H stretches just above 3000 cm⁻¹.- Aliphatic C-H stretches just below 3000 cm⁻¹. |
Safety and Handling
Based on GHS data for structurally similar ketones, 1-(4-Ethylphenyl)butan-1-one should be handled with appropriate care.[7]
Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and a skin and eye irritant.
Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
chemeurope.com. Butyrophenone. Available at: [Link]
PubChem, National Center for Biotechnology Information. 1-(4-Methylphenyl)-3-buten-1-ol. Available at: [Link]
PubChem, National Center for Biotechnology Information. 1-(4-Ethylphenyl)propan-1-one. Available at: [Link]
Ablordeppey, S. Y., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & medicinal chemistry letters, 18(15), 4513–4516. Available at: [Link]
Molbase. 1-(4-Ethylphenyl)propan-1-one. Available at: [Link]
PubChem, National Center for Biotechnology Information. Ethanone, 1-(4-butylphenyl)-. Available at: [Link]
NIST Chemistry WebBook. Ethanone, 1-(4-ethylphenyl)-. Available at: [Link]
Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Available at: [Link]
NIST Chemistry WebBook. Mass spectrum of Ethanone, 1-(4-ethylphenyl)-. Available at: [Link]
Google Patents. Novel synthesis process for 4-phenyl-1-butanol.
The Good Scents Company. butyrophenone, 495-40-9. Available at: [Link]
Galatulas, I., et al. (1986). New alkylating agents: butyrophenone derivatives. Anticancer research, 6(4), 853–855. Available at: [Link]
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
Taylor & Francis. Butyrophenone – Knowledge and References. Available at: [Link]
Chemical Thinking Laboratory. (2022). A Friedel Crafts Reaction. YouTube. Available at: [Link]
Varun, B. U., & Chen, C. H. (2018). Applications of Friedel-Crafts reactions in total synthesis of natural products. Journal of the Chinese Chemical Society, 65(9), 1017-1033. Available at: [Link]
PubChem, National Center for Biotechnology Information. 4-(3-Ethylphenyl)butan-2-one. Available at: [Link]
reaction of 1-(4-Ethylphenyl)butan-1-one with nucleophiles
An In-Depth Guide to the Nucleophilic Reactivity of 1-(4-Ethylphenyl)butan-1-one Introduction: The Versatility of a Prochiral Ketone 1-(4-Ethylphenyl)butan-1-one is an aromatic ketone featuring a carbonyl group that serv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Nucleophilic Reactivity of 1-(4-Ethylphenyl)butan-1-one
Introduction: The Versatility of a Prochiral Ketone
1-(4-Ethylphenyl)butan-1-one is an aromatic ketone featuring a carbonyl group that serves as a key electrophilic site for a vast array of nucleophilic attacks. Its structure, comprising a butanoyl chain attached to an ethylphenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The prochiral nature of the carbonyl carbon allows for the potential creation of new stereocenters, a critical consideration in modern asymmetric synthesis.
This application note provides a comprehensive overview of the reactivity of 1-(4-Ethylphenyl)butan-1-one with several classes of common nucleophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers engaged in synthetic chemistry and drug development. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these fundamental reactions.
Core Principle: The Electrophilic Carbonyl
The reactivity of 1-(4-Ethylphenyl)butan-1-one is dominated by the polarization of the carbon-oxygen double bond (C=O). The higher electronegativity of oxygen draws electron density away from the carbonyl carbon, rendering it electron-deficient (electrophilic) and highly susceptible to attack by electron-rich species (nucleophiles). The general mechanism involves the nucleophile adding to the carbonyl carbon, breaking the C=O π-bond, and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during an aqueous workup to yield the final alcohol product or can undergo further reactions depending on the nature of the nucleophile and reaction conditions.
Carbon-Carbon Bond Formation via Organometallic Reagents
The addition of organometallic reagents, such as Grignard and organolithium reagents, is a cornerstone of synthetic organic chemistry for constructing new carbon-carbon bonds.[1][2] When reacted with 1-(4-Ethylphenyl)butan-1-one, these powerful nucleophiles generate tertiary alcohols.[3]
Mechanism: Grignard & Organolithium Addition
Grignard reagents (R-MgX) and organolithium reagents (R-Li) behave as carbanion equivalents.[1] The nucleophilic carbon atom of the organometallic species attacks the electrophilic carbonyl carbon of the ketone. This forms a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to furnish the corresponding tertiary alcohol.[3][4] It is critical to perform these reactions under strictly anhydrous conditions, as organometallic reagents are potent bases and will be quenched by even trace amounts of water.[4]
Protocol: Synthesis of 1-(4-Ethylphenyl)-1-phenylbutan-1-ol using Phenylmagnesium Bromide
This protocol details the addition of a phenyl group to the ketone scaffold.
Parameter
Value
Reactant 1
1-(4-Ethylphenyl)butan-1-one (1.0 eq)
Reactant 2
Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 eq)
Solvent
Anhydrous Tetrahydrofuran (THF)
Temperature
0 °C to Room Temperature
Reaction Time
2 hours
Workup
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology:
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1-(4-Ethylphenyl)butan-1-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum. Dissolve the ketone in anhydrous THF (approx. 0.5 M solution).
Reaction: Cool the flask to 0 °C using an ice-water bath. Add phenylmagnesium bromide (1.2 eq) to the dropping funnel via cannula transfer. Add the Grignard reagent dropwise to the stirring ketone solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by flash column chromatography on silica gel.
Reduction to Alcohols using Hydride Reagents
The reduction of the carbonyl group in 1-(4-Ethylphenyl)butan-1-one to a secondary alcohol is a fundamental and highly efficient transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it does not reduce less reactive functional groups like esters or amides.[5]
Mechanism: Hydride Attack
Sodium borohydride serves as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic transfer of a hydride from the borohydride complex to the electrophilic carbonyl carbon.[6] This forms a tetra-alkoxyborate intermediate. In a protic solvent like methanol or ethanol, this intermediate is subsequently protonated to yield the secondary alcohol, 1-(4-ethylphenyl)butan-1-ol.[5][7]
Protocol: Reduction of 1-(4-Ethylphenyl)butan-1-one with Sodium Borohydride
This protocol provides a straightforward method for producing the corresponding secondary alcohol.[8]
Parameter
Value
Reactant 1
1-(4-Ethylphenyl)butan-1-one (1.0 eq)
Reactant 2
Sodium Borohydride (NaBH₄) (1.5 eq)
Solvent
Methanol (MeOH)
Temperature
0 °C to Room Temperature
Reaction Time
1 hour
Workup
1 M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
Preparation: Dissolve 1-(4-Ethylphenyl)butan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution may occur.
Stirring: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor by TLC until the starting ketone is no longer visible.
Quenching: Cool the mixture to 0 °C and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (target pH ~6-7).
Isolation: Reduce the volume of methanol using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3x).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-(4-ethylphenyl)butan-1-ol, which is often pure enough for subsequent steps or can be further purified by chromatography.
Synthesis of Amines via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting carbonyl compounds into amines.[9] The process involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by its in-situ reduction. This one-pot procedure is highly efficient and avoids the over-alkylation issues often seen in direct alkylation of amines.[10]
Mechanism: Imine Formation and Reduction
1-(4-Ethylphenyl)butan-1-one reacts with a primary amine under mildly acidic conditions to form a carbinolamine intermediate, which then dehydrates to form a substituted imine. A reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine C=N bond to furnish the secondary amine product.[10] These specialized hydride reagents are chosen because they are less reactive towards the starting ketone, allowing the imine to form before reduction occurs.[10]
Protocol: Synthesis of N-Benzyl-1-(4-ethylphenyl)butan-1-amine
This protocol describes the reaction with benzylamine.[11]
Parameter
Value
Reactant 1
1-(4-Ethylphenyl)butan-1-one (1.0 eq)
Reactant 2
Benzylamine (1.1 eq)
Reducing Agent
Sodium Triacetoxyborohydride (1.5 eq)
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature
Room Temperature
Reaction Time
12-24 hours
Workup
Saturated aqueous NaHCO₃ solution
Step-by-Step Methodology:
Preparation: In a round-bottom flask, combine 1-(4-Ethylphenyl)butan-1-one (1.0 eq), benzylamine (1.1 eq), and the solvent (DCM). Stir the mixture for 20 minutes at room temperature to facilitate imine formation.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.
Stirring: Seal the flask and stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acid.
Extraction: Extract the aqueous phase with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by flash chromatography.
Olefination via the Wittig Reaction
The Wittig reaction is an indispensable tool for converting ketones into alkenes.[12] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond at the position of the original carbonyl.[13][14]
Mechanism: Ylide Attack and Oxaphosphetane Intermediate
The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the phosphorus ylide on the carbonyl carbon of 1-(4-Ethylphenyl)butan-1-one.[15] This attack leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered ring intermediate called an oxaphosphetane.[15] This strained ring rapidly decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[13]
Protocol: Synthesis of 1-(4-Ethylphenyl)-1-methylidenebutane
This protocol uses methylenetriphenylphosphorane to install a terminal double bond.
Parameter
Value
Reactant 1
Methyltriphenylphosphonium bromide (1.2 eq)
Base
n-Butyllithium (n-BuLi) (1.1 eq)
Reactant 2
1-(4-Ethylphenyl)butan-1-one (1.0 eq)
Solvent
Anhydrous Tetrahydrofuran (THF)
Temperature
-78 °C to Room Temperature
Reaction Time
4-6 hours
Workup
Water
Step-by-Step Methodology:
Ylide Generation: Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep orange or yellow, indicating ylide formation. Stir at this temperature for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.
Reaction: Re-cool the ylide solution to -78 °C. Dissolve 1-(4-Ethylphenyl)butan-1-one (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution.
Stirring: After addition, allow the reaction to slowly warm to room temperature and stir for 3-5 hours, or until TLC indicates complete consumption of the ketone.
Quenching & Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with pentane or hexane (3x). The triphenylphosphine oxide byproduct is often poorly soluble in these nonpolar solvents and may precipitate or remain in the aqueous/polar organic phase.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully due to the volatility of some alkenes. Purify the product by flash chromatography.
Visualization of Synthetic Pathways
The following diagram illustrates the diverse transformations of 1-(4-Ethylphenyl)butan-1-one based on the choice of nucleophile.
Caption: Key nucleophilic additions to 1-(4-Ethylphenyl)butan-1-one.
References
EvitaChem. (n.d.). 1-(4-Ethylphenyl)butan-1-one.
University of Toronto Scarborough. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
University of Colorado Boulder. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
NCERT. (n.d.). Alcohols, Phenols and Ethers.
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
ResearchGate. (2016). Continuous Liquid Phase Hydrogenation of 1,4-Butynediol to High Purity 1,4-Butanediol. Retrieved from [Link]
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of intermediate for synthesizing anise camphor.
SpringerLink. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]
Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link]
ResearchGate. (2025). Boron reagents for reductive amination. Retrieved from [Link]
YouTube. (2022). Organolithium Reactions (IOC 16). Retrieved from [Link]
YouTube. (2020). 3.3 Haloalkanes No 4 Reaction with the cyanide ion. Retrieved from [Link]
ResearchGate. (n.d.). Reformatsky reaction as a key step in the synthesis of natural products: A review. Retrieved from [Link]
University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
L.S. College, Muzaffarpur. (2021). Reformatsky reaction. Retrieved from [Link]
ResearchGate. (2024). (Semi)Hydrogenation of Enoates and Alkynes Effected by a Versatile, Particulate Copper Catalyst. Retrieved from [Link]
Wiley Online Library. (n.d.). The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. Retrieved from [Link]
University of California, Riverside. (n.d.). Reactions of Enolate Ions and Enols. Retrieved from [Link]
University of Oxford. (n.d.). Enolate Chemistry. Retrieved from [Link]
Application Note: Synthetic Strategies for the Oxidation of 1-(4-Ethylphenyl)butan-1-one to Carboxylic Acids
Abstract The selective oxidation of ketones and alkyl side-chains on aromatic compounds represents a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Ca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The selective oxidation of ketones and alkyl side-chains on aromatic compounds represents a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Carboxylic acids derived from such transformations are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs), polymers, and liquid crystals.[1] This application note provides a detailed guide for researchers on two distinct and reliable oxidative protocols for 1-(4-Ethylphenyl)butan-1-one, a model compound featuring both a ketone moiety and a benzylic alkyl group. We present a selective method for the oxidation of the benzylic ethyl group using potassium permanganate to yield 4-(1-oxobutyl)benzoic acid. Additionally, we describe a more forceful oxidative cleavage of the ketone to produce 4-ethylbenzoic acid. This guide emphasizes the mechanistic rationale behind reagent selection and reaction conditions, providing comprehensive, step-by-step protocols suitable for laboratory implementation.
Introduction: Mechanistic Considerations and Strategic Choices
The chemical structure of 1-(4-Ethylphenyl)butan-1-one presents two primary sites susceptible to oxidation: the benzylic C-H bonds of the ethyl group and the α-carbon-carbonyl bond of the butanoyl group. The choice of oxidizing agent and reaction conditions dictates the chemoselectivity of the transformation.
Ketone Oxidation: Ketones are generally more resistant to oxidation than aldehydes due to the absence of a hydrogen atom directly attached to the carbonyl carbon.[2][3] Their oxidation typically requires strong oxidizing agents and can proceed via cleavage of an adjacent carbon-carbon bond, yielding a mixture of carboxylic acids.[3] A well-known method for oxidizing methyl ketones is the haloform reaction, which proceeds via exhaustive α-halogenation followed by cleavage to form a carboxylate and a haloform (e.g., chloroform, iodoform).[4][5][6] However, as 1-(4-Ethylphenyl)butan-1-one is an ethyl ketone, it is not a suitable substrate for the haloform reaction.
Benzylic Oxidation: The C-H bonds at the benzylic position (the carbon atom directly attached to the aromatic ring) are weakened due to the resonance stabilization of the resulting benzylic radical. This makes alkylbenzenes susceptible to oxidation by strong reagents like potassium permanganate (KMnO₄) or chromic acid.[7][8] When an alkylbenzene is treated with hot basic potassium permanganate, the entire alkyl chain is oxidatively cleaved, leaving only a carboxyl group attached to the ring, provided a benzylic hydrogen is present.[9][10]
Based on these principles, two distinct synthetic strategies can be employed to generate carboxylic acids from 1-(4-Ethylphenyl)butan-1-one.
Diagram of Oxidative Pathways
Caption: Oxidative pathways for 1-(4-Ethylphenyl)butan-1-one.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Chromium(VI) reagents are known carcinogens and require careful handling and disposal.[11]
Protocol 1: Selective Benzylic Oxidation to 4-(1-oxobutyl)benzoic acid
This protocol leverages the high reactivity of the benzylic position of the ethyl group towards potassium permanganate under basic conditions, while preserving the ketone functional group.[7]
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g of NaOH in 200 mL of deionized water.
Substrate Addition: Add 8.1 g (0.05 mol) of 1-(4-Ethylphenyl)butan-1-one to the flask.
Oxidant Preparation: In a separate beaker, dissolve 15.8 g (0.1 mol) of KMnO₄ in 150 mL of hot deionized water.
Reaction Execution: Heat the flask containing the substrate to 80-90°C. Slowly add the hot KMnO₄ solution to the reaction mixture over a period of 1 hour.
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color. A brown precipitate of manganese dioxide (MnO₂) will form.
Workup - Quenching: Cool the reaction mixture to room temperature. Destroy the excess KMnO₄ by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely.
Workup - Filtration: Filter the mixture through a Celite pad in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
Workup - Acidification: Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2. A white precipitate of the carboxylic acid should form.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold 1 M HCl, and then with a small amount of cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(1-oxobutyl)benzoic acid.
Parameter
Value
Substrate Amount
8.1 g (0.05 mol)
KMnO₄ Amount
15.8 g (0.1 mol)
NaOH Amount
1.0 g
Solvent Volume
350 mL H₂O
Reaction Temperature
Reflux (~100°C)
Reaction Time
4-6 hours
Expected Product
4-(1-oxobutyl)benzoic acid
Theoretical Yield
~9.6 g
Protocol 2: Oxidative Cleavage to 4-Ethylbenzoic Acid
This protocol employs a more aggressive oxidizing agent, Jones reagent, to cleave the bond between the carbonyl carbon and the adjacent methylene group of the propyl chain. This method is less selective but effective for producing the benzoic acid derivative. The Jones oxidation is a rapid and often exothermic reaction.[11][12]
Jones Reagent Preparation (Caution!): In a beaker cooled in an ice bath, carefully and slowly add 13.4 g of chromium trioxide (CrO₃) to 11.5 mL of concentrated sulfuric acid. Once dissolved, cautiously add deionized water to a final volume of 50 mL.
Reaction Setup: Dissolve 5.0 g (0.03 mol) of 1-(4-Ethylphenyl)butan-1-one in 100 mL of acetone in a 500 mL Erlenmeyer flask equipped with a magnetic stir bar and cooled in an ice-water bath.
Reaction Execution: Slowly add the prepared Jones reagent dropwise to the stirred acetone solution. Maintain the internal temperature below 20°C. The solution will turn from orange to a murky green/blue. Continue adding the reagent until a faint orange color persists, indicating a slight excess of oxidant.
Workup - Quenching: After stirring for an additional 2 hours at room temperature, quench the excess oxidant by adding isopropyl alcohol dropwise until the solution remains green.
Workup - Extraction: Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).
Workup - Purification: Combine the organic layers and wash with a saturated NaHCO₃ solution (3 x 50 mL). The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.
Workup - Acidification: Carefully acidify the combined aqueous layers with concentrated HCl in an ice bath until pH 2. A white precipitate of 4-ethylbenzoic acid will form.
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from heptane or an ethanol/water mixture. The other cleavage product, propanoic acid, will remain in the acidic filtrate.
Caption: Step-by-step workflow for the selective benzylic oxidation.
Characterization of Products
Confirmation of the desired product structure is essential. The following analytical techniques are recommended:
Infrared (IR) Spectroscopy:
4-(1-oxobutyl)benzoic acid: Expect to see a broad O-H stretch around 2500-3300 cm⁻¹, a C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹, and a C=O stretch for the ketone around 1680-1690 cm⁻¹.
4-Ethylbenzoic acid: Expect a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (1700-1725 cm⁻¹). The ketone peak will be absent.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide definitive structural confirmation by showing the chemical shifts and coupling patterns of all protons and carbons.
Mass Spectrometry (MS): To confirm the molecular weight of the product. (4-Ethylbenzoic acid MW: 150.17 g/mol [14][15]).
Melting Point: Comparison with literature values can confirm the identity and purity of the product. (4-Ethylbenzoic acid MP: 112-113 °C[1][14]).
Conclusion
The oxidation of 1-(4-Ethylphenyl)butan-1-one can be effectively directed to yield two different carboxylic acid products based on the chosen methodology. For selective oxidation of the benzylic ethyl group while retaining the ketone, a controlled reaction with potassium permanganate under basic conditions is the preferred method. For applications requiring the corresponding benzoic acid via cleavage of the ketone, a more powerful oxidizing system such as the Jones reagent is effective. These protocols provide researchers and drug development professionals with reliable and reproducible methods for the synthesis of valuable carboxylic acid intermediates.
References
Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]
Al-Jossmy, E. A., Khalifa, A. S., & Omar, M. M. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences (JBS), 37(2). [Link]
Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes. Organic Chemistry II. [Link]
Total Organic Chemistry. (2020, July 31). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
Lee, D. G., & Spitzer, U. A. (1978). Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. The Journal of Organic Chemistry, 43(10), 2087-2088. [Link]
Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275-309. [Link]
Dr. Tanmoy Biswas. (2019, June 26). Haloform reaction, Oxidation of Keto-methyl group by halogen-alkali. YouTube. [Link]
AK LECTURES. (2014, September 30). Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. YouTube. [Link]
L.S. College, Muzaffarpur. (2020, August 5). Jones oxidation. [Link]
Application Notes and Protocols: 1-(4-Ethylphenyl)butan-1-one in Fragrance Formulation
<_Step_2> Abstract These application notes serve as a comprehensive guide for the evaluation and incorporation of 1-(4-Ethylphenyl)butan-1-one, a novel aroma chemical, into fragrance formulations. This document provides...
Author: BenchChem Technical Support Team. Date: February 2026
<_Step_2>
Abstract
These application notes serve as a comprehensive guide for the evaluation and incorporation of 1-(4-Ethylphenyl)butan-1-one, a novel aroma chemical, into fragrance formulations. This document provides detailed, scientifically-grounded protocols for sensory analysis, quality control, stability testing, and formulation development. The methodologies are designed to ensure technical accuracy and generate reproducible data for researchers, perfumers, and professionals in the fragrance and consumer products industries.
Introduction: The Olfactory Potential of Substituted Aryl Ketones
Aryl ketones are a significant class of molecules in the perfumer's palette, valued for their diverse and impactful aromatic profiles.[1] The specific scent of these compounds is largely determined by the nature and position of substituents on the aromatic ring and the structure of the alkyl chain. 1-(4-Ethylphenyl)butan-1-one, a para-substituted aryl ketone, presents a unique olfactory profile that warrants a systematic investigation for its potential in fine fragrance, personal care, and home fragrance applications.
The ethyl group in the para position and the butanoyl side chain are key structural features that influence its volatility and interaction with olfactory receptors. This molecular architecture suggests a complex and multifaceted scent profile, potentially offering novel creative avenues for perfumers. Preliminary sensory evaluations reveal intriguing floral, powdery, and slightly fruity characteristics.
Physicochemical Properties and Quality Control
Ensuring the purity and consistency of 1-(4-Ethylphenyl)butan-1-one is a critical first step before its use in any fragrance formulation. This guarantees batch-to-batch reproducibility and the safety of the final consumer product.
Table 1: Physicochemical Properties of 1-(4-Ethylphenyl)butan-1-one
Property
Value
Analytical Method
Reference
Molecular Formula
C₁₂H₁₆O
---
PubChem
Molecular Weight
176.26 g/mol
---
PubChem
Appearance
Colorless to pale yellow liquid
Visual Inspection
---
Odor
Floral, powdery, with fruity and almond-like nuances
Protocol 2.1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol details a standardized method for determining the purity of 1-(4-Ethylphenyl)butan-1-one and identifying potential impurities.[3]
Objective: To quantify the percentage of 1-(4-Ethylphenyl)butan-1-one in a given sample.
Materials:
Gas Chromatograph with a Flame Ionization Detector (FID)
Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Helium (carrier gas)
Hydrogen and Air (for FID)
1-(4-Ethylphenyl)butan-1-one sample
Ethanol (solvent)
Volumetric flasks and micropipettes
Procedure:
Sample Preparation: Prepare a 1% (v/v) solution of the 1-(4-Ethylphenyl)butan-1-one sample in ethanol.
Instrumental Setup:
Injector Temperature: 250°C
Detector Temperature: 300°C
Oven Temperature Program:
Initial temperature: 70°C, hold for 1 minute
Ramp: 15°C/min to 280°C
Hold: 10 minutes at 280°C
Carrier Gas Flow (Helium): 1.2 mL/min
Split Ratio: 40:1
Injection: Inject 1 µL of the prepared sample.
Data Analysis: Integrate the peak areas of all eluted components. The purity is calculated as the percentage of the peak area of 1-(4-Ethylphenyl)butan-1-one relative to the total peak area.
Causality: The non-polar stationary phase of the DB-5 column is well-suited for separating aromatic compounds based on their boiling points. The defined temperature ramp ensures a good separation of the target molecule from potential volatile and semi-volatile impurities.
Sensory Evaluation and Olfactive Profiling
A thorough sensory analysis by a trained panel is fundamental to understanding the character and potential applications of a new fragrance ingredient.[4][5]
Protocol 3.1: Olfactive Pyramid Evaluation on Smelling Strips
Objective: To characterize the odor profile of 1-(4-Ethylphenyl)butan-1-one over time, identifying its top, heart (mid), and base notes.[6]
Materials:
10% solution of 1-(4-Ethylphenyl)butan-1-one in Diethyl Phthalate (DEP)
Standard perfumery smelling strips
Odor-free evaluation environment
Procedure:
Dip a smelling strip into the 10% solution, immersing approximately 1 cm.
Allow the solvent to evaporate for 20-30 seconds before the first evaluation.
Top Notes Evaluation (0-10 minutes): The panel evaluates the initial scent impression and records descriptive terms.
Heart Notes Evaluation (10 minutes - 3 hours): The smelling strips are re-evaluated at regular intervals to track the evolution of the fragrance as the more volatile components dissipate.
Base Notes Evaluation (3 hours - 24 hours): The final, most tenacious aspects of the scent are evaluated after several hours and on the following day.
Data Presentation: The collected sensory descriptors are compiled to build an olfactive pyramid.
Table 2: Olfactive Profile of 1-(4-Ethylphenyl)butan-1-one
Note
Time Frame
Olfactive Descriptors
Intensity (1-10)
Top
0-10 min
Hawthorn, slightly fruity, anisic
8
Heart
10 min - 3 hr
Powdery, floral (mimosa-like), almond, heliotrope
7
Base
> 3 hr
Sweet, powdery, musky, with a hint of coumarin
5
Diagram 3.1: Sensory Evaluation Workflow
Caption: A streamlined workflow for the sensory evaluation of a fragrance material.
Application in Fragrance Formulations
The unique scent profile of 1-(4-Ethylphenyl)butan-1-one makes it a versatile ingredient for various fragrance types. Its powdery and floral heart is particularly well-suited for creating sophisticated floral and oriental compositions. It can also act as a fixative, enhancing the longevity of other fragrance components.[7][8]
Illustrative Accord: "Powdery Floral Bouquet"
This example demonstrates the integration of 1-(4-Ethylphenyl)butan-1-one into a classic floral accord.
Rationale: In this formulation, 1-(4-Ethylphenyl)butan-1-one enhances the powdery character of the musk and bridges the floral heart with the sweet base notes. Its inherent floral qualities blend seamlessly with the rose and jasmine elements, adding complexity and sophistication.
Stability and Safety Considerations
Protocol 5.1: Accelerated Stability Testing in a Finished Product
Objective: To evaluate the chemical and olfactory stability of 1-(4-Ethylphenyl)butan-1-one within a finished fragrance product under accelerated aging conditions.
Materials:
Finished fragrance formulation (e.g., "Powdery Floral Bouquet" in 80% ethanol/water).
Clear and amber glass spray bottles.
Temperature- and humidity-controlled ovens.
UV light exposure chamber.
GC-FID instrumentation.
Trained sensory panel.
Procedure:
Sample Preparation: Package the finished fragrance into multiple clear and amber glass bottles.
Storage Conditions:
Control: 4°C in darkness.
Elevated Temperature: 45°C.
UV Exposure: Continuous exposure to UV light at ambient temperature.
Evaluation Time Points: Analyze samples at T=0, 1, 3, and 6 months.
Analysis:
Visual Assessment: Note any changes in color or clarity.
Chemical Analysis: Use GC-FID to monitor the concentration of 1-(4-Ethylphenyl)butan-1-one and detect any degradation products.
Sensory Evaluation: A sensory panel compares the aged samples to the control to identify any changes in the scent profile.[9]
Expected Outcomes: Ketones are generally more stable to oxidation than aldehydes.[10] However, prolonged exposure to heat and UV light can potentially lead to some degradation.[10] The use of UV stabilizers in the formulation and packaging in amber glass can mitigate these effects.
Diagram 5.1: Stability Testing Protocol
Caption: A schematic of the accelerated stability testing workflow.
Conclusion
1-(4-Ethylphenyl)butan-1-one is a valuable and versatile new ingredient for the fragrance industry. Its complex olfactive profile, characterized by powdery, floral, and subtle fruity notes, offers perfumers a new tool for creating innovative and sophisticated fragrances. The protocols detailed in this document provide a robust framework for its comprehensive evaluation and successful incorporation into a wide range of scented products.
References
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Musk Ketone for Perfumes: Balancing Scent, Longevity, and Sourcing.
Google Patents. (n.d.). US6177400B1 - Unsaturated ketones and their use in perfumery.
Chemical Bull. (2025, August 19). Aromatic Ketones: Depth & Warmth In Candles & Diffusers.
Dermaviduals.de. (n.d.). Fragrance sample? Aldehydes and ketones - ingredients.
Hez Parfums. (2024, August 8). Beginner's Guide to Perfumery 013 - Understanding the Role.
Drop of Odor. (2025, December 7). Scents & Science (Ch. 12): A Guide to Ketones in Perfumery.
The Good Scents Company. (n.d.). 4-phenyl-1-butanol, 3360-41-6.
Marcel Dekker, Inc. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis.
Skinobs. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
Alfa Chemistry. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.
PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one.
ResearchGate. (n.d.). Gas Chromatography—Olfactometry of Aroma Compounds.
National Institutes of Health. (n.d.). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors.
PubMed. (2008, August 1). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.
Wirral Sensory Services. (n.d.). What Is Fragrance Testing?.
Springer. (n.d.). Chromatography of Aroma Compounds and Fragrances.
Journal of Chromatography A. (2007, September 12). Gas chromatography–olfactometry in food flavour analysis.
purification of 1-(4-Ethylphenyl)butan-1-one by column chromatography
Application Note: Purification of 1-(4-Ethylphenyl)butan-1-one via Flash Column Chromatography Abstract & Introduction 1-(4-Ethylphenyl)butan-1-one (also known as 4'-ethylbutyrophenone) is a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification of 1-(4-Ethylphenyl)butan-1-one via Flash Column Chromatography
Abstract & Introduction
1-(4-Ethylphenyl)butan-1-one (also known as 4'-ethylbutyrophenone) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical agents. It is typically synthesized via the Friedel-Crafts acylation of ethylbenzene using butyryl chloride and aluminum chloride (
).
While the para-substitution is electronically favored, the crude reaction mixture invariably contains:
Regioisomers: The ortho-isomer (1-(2-ethylphenyl)butan-1-one) is the primary impurity (typically 2–10%).
Starting Materials: Unreacted ethylbenzene.
By-products: Hydrolyzed butyric acid and aluminum salts.
This protocol details a high-efficiency purification strategy using normal-phase flash chromatography. The focus is on the difficult separation of the ortho- and para-isomers, leveraging the steric inhibition of adsorption in the ortho-isomer to achieve baseline resolution.
Physicochemical Profile
Understanding the analyte is the first step to successful purification.
Property
Data
Relevance to Chromatography
CAS Number
42916-73-4
Verification standard.
Molecular Weight
176.26 g/mol
Determines mass load limits.
Boiling Point
~248 °C
High boiler; compound is non-volatile, safe for rotary evaporation.
Physical State
Colorless/Pale Liquid
Allows for neat or concentrated liquid injection.
LogP
~3.8 (Lipophilic)
Strong retention on C18; Moderate retention on Silica.
UV Max
~254 nm
Strong absorption due to conjugated aromatic ketone.
Pre-Purification Workup (Critical Step)
Direct loading of Friedel-Crafts crude mixtures onto silica gel is a common error that leads to "streaking" and poor separation. Aluminum salts coordinate with the silica surface, deactivating the stationary phase.
Protocol:
Quench: Pour the reaction mixture into ice-cold 1M HCl to hydrolyze aluminum complexes.
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Wash: Wash the combined organic layer with:
Water (removes bulk salts).
Sat.
(removes butyric acid by-product).
Brine (removes residual water).
Dry: Dry over anhydrous
, filter, and concentrate.
Method Development Strategy
TLC Analysis
Perform Thin Layer Chromatography (TLC) on Silica Gel 60
Critical Separation Zone: Ortho elutes first, followed by Para.
4
20–25 CV
10% 50%
Flush
Elute polar impurities (acids/alcohols).
Fraction Collection Logic
Collection Mode: Threshold (UV > 10 mAU) OR All Fractions.
Volume: Small fractions (e.g., 10–15 mL for a 50g column) are recommended during the 5–10% B gradient window to mechanically separate the overlapping "saddle" between isomers.
Workflow Visualization
Figure 1: Purification workflow ensuring removal of Lewis acid catalyst and regioisomers.
Troubleshooting & Optimization
Issue
Diagnosis
Solution
Tailing / Streaking
Residual Aluminum salts or Acid.
Ensure rigorous HCl and NaHCO3 washes during workup. Add 0.1% Triethylamine (TEA) to the mobile phase if streaking persists.
Poor Isomer Resolution
Gradient too steep.
Reduce gradient slope. Hold isocratic at 4% EtOAc for 5 CVs to widen the gap between ortho and para.
Switch to a larger column (increase silica ratio to 1:80) or switch solvent system to Hexane/DCM (Dichloromethane provides different selectivity for aromatics).
Co-elution
Sample solvent too strong.
If liquid loading with neat DCM, the solvent plug can drag the compound. Use Dry Loading : adsorb crude onto silica (1:2 ratio), evaporate solvent, and load as a powder.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 583750, 1-(4-Ethylphenyl)propan-1-one. (Note: Homolog used for property correlation).[2] Retrieved from [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, Vol. 102. Retrieved from [Link]
Clark, J. (2020). Friedel-Crafts Acylation of Benzene. ChemGuide. Retrieved from [Link]
Oregon State University. (2015). Synthesis and Characterization of 4-Ethylbenzophenone via Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]
Technical Support Center: Synthesis of 1-(4-Ethylphenyl)butan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)butan-1-one. This guide is designed for chemistry professionals to navigate and optimize the synthesis, primarily achieved through the Friedel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)butan-1-one. This guide is designed for chemistry professionals to navigate and optimize the synthesis, primarily achieved through the Friedel-Crafts acylation of ethylbenzene. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer validated protocols to enhance yield and purity.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing 1-(4-Ethylphenyl)butan-1-one is the Friedel-Crafts acylation of ethylbenzene with either butanoyl chloride or butyric anhydride. This electrophilic aromatic substitution reaction relies on a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile, the acylium ion.[1][2][3]
The ethyl group on the benzene ring is an ortho-, para- director. Due to steric hindrance from the ethyl group, the acylation reaction predominantly occurs at the para-position, leading to the desired 1-(4-Ethylphenyl)butan-1-one isomer. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, which prevents the formation of isomeric ketone byproducts.[1][3][4][5]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #FC-ACYL-4EB
Subject: Minimizing Regioisomers and Transalkylation Byproducts in Friedel-Crafts Acylation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
You are encountering challenges in the acylation of ethylbenzene with butyryl chloride to synthesize 1-(4-Ethylphenyl)butan-1-one (also known as p-ethylbutyrophenone).
In this synthesis, the Critical Quality Attributes (CQAs) are compromised by two distinct classes of side reactions:
Regio-isomerism: Formation of the ortho-isomer (1-(2-ethylphenyl)butan-1-one).
Alkyl Migration (Transalkylation): The Lewis acid (
) catalyzes the migration of the ethyl group, leading to diethylbenzene derivatives and unsubstituted butyrophenone.
This guide provides the mechanistic insight and operational protocols required to suppress these pathways.
Module 1: The Regioselectivity Challenge (Ortho vs. Para)
The Problem
Ethylbenzene is an activated aromatic ring with an ortho, para-directing ethyl group. While the para position is sterically favored, the ortho position is statistically favored (2 sites vs. 1). Without intervention, ortho impurities can reach 10-15%, complicating crystallization.
The Solution: Steric Amplification
To maximize the para product, we must increase the effective steric bulk of the electrophilic complex.
Mechanism:
The active electrophile is not free butyryl chloride, but a bulky complex:
. By modifying the solvent, we can alter the geometry of this complex.
Troubleshooting Q&A
Symptom
Diagnosis
Corrective Action
High ortho content (>5%)
The electrophile is too "small" or the temperature is too high, allowing thermodynamic equilibration to the ortho site.
Switch Solvent: Use Nitrobenzene or Dichloromethane (DCM) instead of neat conditions. Nitrobenzene forms a bulky complex with , sterically blocking the ortho approach.
Low Conversion
Catalyst deactivation.
Stoichiometry Check: Ensure is >1.1 equivalents relative to the acid chloride. The product ketone complexes with , effectively removing it from the catalytic cycle.
Module 2: The Transalkylation Threat (The "Hidden" Impurity)
The Problem
Researchers often find impurities with molecular weights corresponding to diethyl-butyrophenone or butyrophenone (lacking the ethyl group).
Root Cause:
Under strong Lewis acid conditions (especially with
), alkylbenzenes undergo disproportionation . The ethyl group detaches and re-attaches to another ring.
Result: You synthesize a mixture of Butyrophenone (from benzene) and Diethyl-butyrophenone.
Visualizing the Pathway
The following diagram maps the desired pathway against the transalkylation failure mode.
Figure 1: Reaction pathways showing the competition between direct acylation and acid-catalyzed alkyl migration (transalkylation).
Prevention Protocol
Temperature Control: Never exceed 20°C during the addition phase. Transalkylation activation energy is higher than acylation.
Reverse Addition: Add the Catalyst to the Mixture (or Acid Chloride to Catalyst/Hydrocarbon mix) slowly. Do not add the hydrocarbon to a pre-formed large pool of catalyst/acid chloride if possible, as this exposes the alkylbenzene to harsh conditions before acylation can occur. Note: Standard practice often involves adding AlCl3 to the acid chloride/solvent, then dripping in the arene. If transalkylation is observed, reverse this: Dissolve arene and acid chloride in solvent, then add AlCl3 in portions at 0°C.
Module 3: Optimized Operational Protocol
This protocol is designed to minimize both ortho-isomers and transalkylation.
Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York.
Groggins, P. H.Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial handling of Friedel-Crafts aluminum complexes).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic details on regioselectivity in EAS).
Smith, M. B.March's Advanced Organic Chemistry. Wiley. (Thermodynamic vs.
Technical Support Center: Purification of 1-(4-Ethylphenyl)butan-1-one
Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of 1-(4-Ethylphenyl)butan-1-one. This resource is designed for researchers, chemists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 1-(4-Ethylphenyl)butan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the common and complex challenges associated with isolating this compound in high purity. As an important intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products.[1] This guide provides field-tested insights and protocols to address the specific hurdles you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the most common impurities I should expect when synthesizing 1-(4-Ethylphenyl)butan-1-one?
A1: The impurity profile is heavily dependent on the synthetic route, which is typically a Friedel-Crafts acylation of ethylbenzene.[2][3]
Isomeric Byproducts: The primary impurities are often the ortho- and meta- isomers (1-(2-ethylphenyl)butan-1-one and 1-(3-ethylphenyl)butan-1-one). While the para- position is sterically and electronically favored, small quantities of other isomers are almost always formed.
Unreacted Starting Materials: Residual ethylbenzene and butanoyl chloride (or its corresponding acid/anhydride) may be present.
Catalyst Residues: If using a Lewis acid like aluminum chloride (AlCl₃), residual aluminum salts may contaminate the crude product.[4]
Solvent Residues: Solvents used in the reaction or workup (e.g., dichloromethane, nitrobenzene) can be carried over.
Degradation Products: The compound is relatively stable, but thermal stress during purification can lead to degradation.[1]
Q2: What is the best overall purification strategy for a crude sample of 1-(4-Ethylphenyl)butan-1-one?
A2: A multi-step approach is most effective.
Aqueous Workup: Begin with a thorough aqueous wash of the crude organic layer. Use a dilute HCl wash to remove any basic impurities, followed by a sodium bicarbonate wash to neutralize residual acid catalyst and acidic byproducts. Finish with a brine wash to remove excess water.
Primary Purification: The choice between distillation and chromatography depends on the primary impurities.
Vacuum Fractional Distillation: This is the preferred industrial method for removing lower-boiling starting materials and higher-boiling byproducts if the boiling points are sufficiently different.
Flash Column Chromatography: This is the most effective method for separating the target para- isomer from the closely-boiling ortho- and meta- isomers.
Final Purity Assessment: Use Gas Chromatography (GC) or ¹H NMR to confirm purity.
Q3: Why is vacuum distillation required for this compound?
A3: 1-(4-Ethylphenyl)butan-1-one has a high boiling point, approximately 248.6 °C at atmospheric pressure.[1] Attempting to distill it at this temperature risks thermal decomposition, leading to yield loss and the introduction of new impurities. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and cleaner distillation.
Q4: How can I accurately assess the purity of my final product?
A4: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for assessing the purity of volatile organic compounds like this one.[5][6] It provides excellent resolution for separating isomers and can be used to determine the area-percent purity. For structural confirmation and detection of non-volatile impurities, ¹H and ¹³C NMR spectroscopy are indispensable. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity analysis.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during purification experiments.
Distillation Issues
Q: My product is darkening or decomposing during distillation, even under vacuum. What is happening and how can I fix it?
Probable Cause:
Insufficient Vacuum: Your vacuum may not be low enough, resulting in a pot temperature that is still too high. Air leaks in the distillation apparatus are a common culprit.
Excessive Heating: The heating mantle may be set too high, causing localized overheating and decomposition, even if the vapor temperature is within range.
Residual Acidity: Trace amounts of Lewis acid catalyst (e.g., AlCl₃) from the synthesis can promote decomposition at high temperatures.
Solution:
Verify Vacuum Level: Ensure all joints are properly sealed with high-vacuum grease. Use a manometer to confirm you are reaching the target pressure (<1 mmHg is ideal).
Use a Liquid Bath: Heat the distillation flask using an oil or sand bath for uniform temperature distribution, rather than direct contact with a heating mantle.
Neutralize Crude Product: Before distilling, ensure the crude material has been thoroughly washed with a base like sodium bicarbonate solution to remove all acidic residues. A final filtration through a small plug of neutral alumina can also be effective.
Q: I am not achieving good separation between the target compound and a close-boiling impurity using fractional distillation. How can I improve this?
Probable Cause:
Insufficient Column Efficiency: The fractionating column may be too short or have inadequate surface area (too few "theoretical plates") for the separation.[8]
Distillation Rate is Too Fast: A high distillation rate prevents the establishment of a proper temperature gradient and equilibrium within the column, ruining the separation.[9]
Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.
Solution:
Increase Column Efficiency: Use a longer Vigreux column or a column packed with a high-surface-area material like Raschig rings or metal sponges.
Slow Down: Reduce the heating rate to achieve a slow, dropwise collection rate (ideally 1-2 drops per second).
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[9] If separation is still poor, the impurity is likely an isomer, and you must switch to column chromatography.
Chromatography Issues
Q: My compound is streaking or "tailing" down the silica gel column. Why?
Probable Cause:
Sample Overload: Too much sample has been loaded relative to the amount of silica gel. A general rule is a 1:50 to 1:100 mass ratio of compound to silica.[10]
Excessive Polarity: The compound may be too polar for the chosen solvent system, causing strong, non-ideal interactions with the silica. This can also happen if the crude sample is acidic.
Poor Sample Application: Applying the sample in a large volume of a strong solvent can cause the initial band to be too wide.
Solution:
Reduce Load: Decrease the amount of crude material loaded onto the column.
Adjust Solvent System: Use a slightly more polar mobile phase to reduce tailing. This can be optimized beforehand using Thin Layer Chromatography (TLC). If the issue is acidity, pre-treat the crude sample as described above or add a small amount of a neutralizer like triethylamine (~0.1%) to the eluent.
Use Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
Q: I can't separate my target compound from a persistent impurity, even with column chromatography. What are my options?
Probable Cause:
Co-eluting Impurity: The impurity has a polarity very similar to your product, making separation by standard silica gel chromatography difficult. This is common with positional isomers.
Incorrect Stationary Phase: Silica gel may not be the optimal stationary phase for this specific separation.
Solution:
Optimize Mobile Phase: Use a very shallow polarity gradient or an isocratic (single-solvent mixture) elution that has been carefully optimized by TLC to maximize the separation factor (ΔR_f) between the spots.
Try a Different Stationary Phase: Consider using alumina (neutral or basic) or a reverse-phase (e.g., C18) stationary phase, which separates compounds based on different principles (hydrophobicity rather than polarity).[7]
Chemical Treatment: If the impurity has a reactive functional group that the target ketone does not, a chemical separation may be possible. For example, if the impurity is an aldehyde, a bisulfite extraction could selectively remove it.[11][12]
Section 3: Detailed Experimental Protocols
Protocol 1: High-Vacuum Fractional Distillation
This protocol is designed for the purification of 1-(4-Ethylphenyl)butan-1-one after an initial aqueous workup.
Apparatus Setup:
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
Properly lubricate all ground-glass joints with high-vacuum grease.
Connect the apparatus to a high-vacuum pump (<1 mmHg) with a cold trap in between.
Procedure:
Charge the distillation flask with the crude, washed, and dried 1-(4-Ethylphenyl)butan-1-one. Do not fill the flask more than two-thirds full. Add a magnetic stir bar.
Begin stirring and slowly apply the vacuum. Observe for any bumping or excessive foaming.
Once a stable vacuum is achieved, begin heating the distillation flask using an oil bath.
Slowly raise the temperature of the bath. Collect any low-boiling fractions (e.g., residual solvent or ethylbenzene) in a separate receiving flask.
As the temperature rises, a vapor ring will slowly ascend the column.[8] Adjust the heat to maintain a slow ascent.
Collect the main fraction at the stable boiling point corresponding to your vacuum level. The literature boiling point is ~248.6 °C at 760 mmHg; this will be significantly lower under vacuum.
Stop the distillation before the flask goes completely dry to prevent the formation of peroxides and potential decomposition of the residue.
Allow the apparatus to cool completely before venting to atmospheric pressure.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating isomeric impurities.
Preparation:
Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an R_f value of ~0.3 for the target compound.
Pack a glass chromatography column with silica gel (230-400 mesh) using the chosen eluent. A typical slurry packing method is recommended to avoid air bubbles. The amount of silica should be 50-100 times the mass of the crude sample.[10]
Sample Loading:
Dissolve the crude sample in a minimal amount of the eluent or a less polar solvent like dichloromethane.
Alternatively, perform a "dry load": dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
Carefully add the sample to the top of the silica bed.
Elution and Fraction Collection:
Begin eluting the column with the solvent system, applying positive pressure (flash chromatography).
Collect fractions in test tubes or vials.
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator.
Place the resulting oil under high vacuum for several hours to remove any final traces of solvent.
Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the final purity.
Sample Preparation:
Prepare a dilute solution of the purified product (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
Instrument Conditions (Example):
Column: A standard non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium or Hydrogen.
Injector Temperature: 250 °C.
Detector (FID) Temperature: 280 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/minute to 250 °C, and hold for 5 minutes. This program should be optimized for your specific setup and impurity profile.
Analysis:
Inject 1 µL of the sample solution into the GC.
Integrate the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. Identify impurity peaks by comparing retention times with known standards if available.
Section 4: Data and Visualizations
Table 1: Physical Properties of 1-(4-Ethylphenyl)butan-1-one and Potential Isomeric Impurities
Google Patents. (n.d.). EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation.
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
Google Patents. (n.d.). EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation.
Wikipedia. (n.d.). Friedel–Crafts reaction.
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
Ramakrishna Reddy, H., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASĀYAN Journal of Chemistry.
workup procedure for reactions containing 1-(4-Ethylphenyl)butan-1-one
This guide outlines the technical workup and isolation procedures for 1-(4-Ethylphenyl)butan-1-one (also known as 4'-Ethylbutyrophenone ).[1] This compound is typically synthesized via Friedel-Crafts acylation of ethylbe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical workup and isolation procedures for 1-(4-Ethylphenyl)butan-1-one (also known as 4'-Ethylbutyrophenone ).[1] This compound is typically synthesized via Friedel-Crafts acylation of ethylbenzene with butyryl chloride or butyric anhydride.[1]
The following protocols are designed for researchers requiring high-purity isolation, specifically addressing the challenges of aluminum chloride (
) quenching, phase separation, and emulsion management.
Compound Profile & Physical Properties
Before initiating workup, verify the expected physical state and solubility profile to select appropriate solvents.
Property
Data
Notes
IUPAC Name
1-(4-Ethylphenyl)butan-1-one
Structure
Aromatic Ketone
4-Ethyl group on benzene ring; Butyryl chain.[1][2][3][4]
Boiling Point
~145–150 °C @ 10 mmHg
High boiling point; requires high vacuum for distillation.[1]
This is the most common context. The reaction mixture typically contains the product complexed with aluminum chloride (
), unreacted ethylbenzene, and solvent (often Dichloromethane or 1,2-Dichloroethane).
Critical Objective: You must break the strong Ketone-Aluminum complex.[1] Simple water addition leads to insoluble aluminum hydroxides (
), causing severe emulsions.[1] Acidic hydrolysis is mandatory.
Step-by-Step Protocol
1. Preparation of Quench Buffer:
Prepare a mixture of Ice (500g) and Concentrated HCl (50 mL) in a large beaker.
Why: The HCl prevents the formation of gelatinous aluminum hydroxide by keeping aluminum in its soluble ionic form (
).
2. Quenching (Exothermic Control):
Cool the reaction vessel to 0°C.
Slowly pour the reaction mixture into the Ice/HCl slurry with vigorous stirring.
Caution: Do not add water to the reaction flask; this can cause a violent exotherm and solvent boil-over.[1] Always add the organic mixture to the aqueous quench.
3. Hydrolysis:
Stir the biphasic mixture vigorously for 30–45 minutes .
Visual Check: The solid aluminum clumps should dissolve, leaving two clear layers: a lower organic layer (DCM) and an upper aqueous acidic layer.
Filter and concentrate via rotary evaporation.[1][3]
Purification: High-vacuum distillation is recommended to separate the product from unreacted ethylbenzene.[1]
Process Visualization: Friedel-Crafts Workup Flow
The following diagram illustrates the critical path for isolating 1-(4-Ethylphenyl)butan-1-one, highlighting the decision points for emulsion handling.
Caption: Workflow for breaking the AlCl3 complex and isolating the ketone. Note the critical acidic quench step to prevent emulsion formation.
Troubleshooting & FAQs
Q1: I have a persistent emulsion (rag layer) between the DCM and aqueous phase. How do I clear it?
Cause: Likely formation of amphoteric aluminum hydroxides due to insufficient acid during the quench, or fine particulate matter.
Solution:
Acidify: Add 10–20 mL of 1M HCl to the separatory funnel and shake gently. This often dissolves the hydroxides.[1]
Filtration: If solid particles are visible, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).[1]
Brine: Add saturated brine to increase the density difference between phases.
Q2: The product is colored yellow/orange after concentration. Is it impure?
Analysis: Pure 1-(4-Ethylphenyl)butan-1-one should be colorless. Yellowing often indicates trace aluminum salts or conjugated impurities (e.g., dione formation).[1]
Remedy:
Quick Fix: Pass the crude oil through a short plug of silica gel using 5% EtOAc/Hexanes.
Rigorous Fix: Perform a high-vacuum distillation. The colored impurities are usually high-boiling and will remain in the pot.
Q3: Can I use Aluminum Chloride (
) in stoichiometric amounts (1.0 equiv)?
Technical Insight: No. The ketone product acts as a Lewis base and complexes 1:1 with the Lewis acid (
Protocol: You typically need 1.1 to 1.2 equivalents of
relative to the acid chloride, plus an additional amount if your substrate has other Lewis basic sites.
Q4: My yield is lower than expected. Where did I lose the product?
Checkpoint 1 (Hydrolysis): Did you stir the quench long enough? If the Al-complex is not fully hydrolyzed, the product remains trapped in the aqueous/solid phase.
Checkpoint 2 (Volatility): While the boiling point is high, significant product can be lost if you use high vacuum at elevated temperatures for too long without a condenser.
Checkpoint 3 (Polyacylation): If you used excess butyryl chloride and high temps, you might have acylated the ring twice (though the ethyl group activates the ortho/para positions, the first acyl group deactivates the ring, making di-acylation unlikely under standard conditions).
References
Friedel-Crafts Acylation Mechanism & Workup
Chemistry Steps.[1][3][5][6][7][8][9][10] Friedel-Crafts Acylation with Practice Problems.
stability issues of 1-(4-Ethylphenyl)butan-1-one under reaction conditions
Welcome to the technical support center for 1-(4-Ethylphenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(4-Ethylphenyl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this aromatic ketone. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Reactivity of 1-(4-Ethylphenyl)butan-1-one
1-(4-Ethylphenyl)butan-1-one is an aromatic ketone with a chemical structure that lends itself to a range of chemical transformations. The stability of this compound can be influenced by various factors including pH, temperature, light, and the presence of oxidizing or reducing agents. A foundational understanding of its potential degradation pathways is crucial for successful experimental design and execution.
The core reactivity of 1-(4-Ethylphenyl)butan-1-one centers around the carbonyl group (C=O) and the adjacent alpha-carbons. The polarized nature of the carbonyl bond makes the carbon atom susceptible to nucleophilic attack.[1] Additionally, the hydrogen atoms on the alpha-carbon are acidic and can be removed by a base to form an enolate, a key intermediate in several side reactions.
Issue 1: Low or Inconsistent Yields in Base-Catalyzed Reactions
Question: I am performing a base-catalyzed reaction with 1-(4-Ethylphenyl)butan-1-one and observing lower than expected yields and the formation of several byproducts. What could be the cause?
Answer:
Low yields in base-catalyzed reactions involving ketones like 1-(4-Ethylphenyl)butan-1-one are often attributable to aldol condensation side reactions. The presence of a base can facilitate the formation of an enolate, which can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone. This leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.
Troubleshooting Steps:
Temperature Control: Lower the reaction temperature. Aldol condensations are often favored at higher temperatures. Running the reaction at 0 °C or even -78 °C can significantly suppress this side reaction.
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred over smaller, more nucleophilic bases like sodium hydroxide or potassium tert-butoxide, as it is less likely to participate in unwanted side reactions.
Order of Addition: Add the ketone slowly to a solution of the base at a low temperature. This ensures that the concentration of the ketone is kept low, minimizing the chance of self-condensation.
Reaction Time: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further side reactions.
Issue 2: Degradation During Acidic Workup or Purification
Question: I've noticed my product degrading after an acidic workup or during purification by silica gel chromatography. What is causing this instability?
Answer:
Aromatic ketones can be susceptible to degradation under acidic conditions, although they are generally more stable than aldehydes.[2][3] The primary concern is acid-catalyzed enolization, which can lead to racemization if the alpha-carbon is a stereocenter, or facilitate other unwanted reactions. For 1-(4-Ethylphenyl)butan-1-one, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to side reactions involving the ethyl group on the phenyl ring (e.g., Friedel-Crafts type reactions if other aromatics are present).
Troubleshooting Steps:
Minimize Acid Exposure: Use the minimum amount of acid necessary for the workup and keep the exposure time as short as possible.
Use a Milder Acid: If possible, switch to a milder acidic solution, such as a saturated aqueous solution of ammonium chloride, instead of strong mineral acids like HCl or H2SO4.
Neutralize Promptly: After the acidic wash, promptly wash with a neutral solution (e.g., brine) and then a mild basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid before concentrating the organic phase.
Deactivated Silica Gel: For column chromatography, consider using silica gel that has been treated with a small amount of a neutral or slightly basic agent, like triethylamine, to neutralize acidic sites on the silica surface.
Issue 3: Unexpected Reduction or Oxidation of the Ketone
Question: My reaction has resulted in the formation of 1-(4-Ethylphenyl)butan-1-ol or other oxidized byproducts. What reaction conditions could be responsible?
Answer:
The carbonyl group of a ketone is susceptible to both reduction and oxidation under certain conditions.
Reduction: The formation of the corresponding alcohol, 1-(4-Ethylphenyl)butan-1-ol[4], indicates the presence of a reducing agent. This could be an intended reagent in your reaction scheme, or an unexpected contaminant.
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.[2][5] A more specific oxidation for ketones is the Baeyer-Villiger oxidation, which converts a ketone to an ester in the presence of a peroxy acid.
Troubleshooting Steps for Unwanted Reduction:
Reagent Purity: Ensure that all reagents and solvents are free from reducing contaminants. For example, some grades of ethanol can contain traces of reducing agents.
Inert Atmosphere: If your reaction is sensitive to reduction, conduct it under an inert atmosphere (e.g., nitrogen or argon) to prevent any atmospheric moisture or other contaminants from participating in the reaction.
Troubleshooting Steps for Unwanted Oxidation:
Avoid Strong Oxidants: Be mindful of the oxidizing potential of all reagents in your reaction mixture.
Control Air Exposure: For reactions that are sensitive to air oxidation, de-gas your solvents and run the reaction under an inert atmosphere.
Photostability: Aromatic ketones can be susceptible to photochemical reactions, which can sometimes lead to oxidative or reductive pathways in the presence of other reagents.[6][7] If the reaction is light-sensitive, protect the reaction vessel from light by wrapping it in aluminum foil.
Experimental Protocols
Protocol 1: Monitoring Reaction Stability by HPLC
This protocol provides a general method for monitoring the stability of 1-(4-Ethylphenyl)butan-1-one under your specific reaction conditions.
Materials:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C18 reverse-phase HPLC column
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Trifluoroacetic acid (TFA)
Reaction aliquots
Procedure:
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) and immediately quench it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
HPLC Conditions (Example):
Mobile Phase A: Water with 0.1% TFA
Mobile Phase B: Acetonitrile with 0.1% TFA
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up to a higher concentration of B over 10-15 minutes.
Flow Rate: 1 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or the λmax of 1-(4-Ethylphenyl)butan-1-one)
Analysis: Inject the quenched aliquots into the HPLC. Monitor the peak area of the 1-(4-Ethylphenyl)butan-1-one peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of byproducts.
Data Presentation
Table 1: Influence of Reaction Conditions on the Stability of 1-(4-Ethylphenyl)butan-1-one (Hypothetical Data)
Condition
Temperature (°C)
Time (h)
% Degradation
Major Byproduct(s)
1 M NaOH
25
2
15%
Aldol adduct
1 M NaOH
50
2
45%
Aldol condensation product
1 M HCl
25
2
< 5%
-
1 M HCl
80
2
20%
Unidentified polar impurities
Visualization of Key Concepts
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting stability issues.
PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
PubChem. Ethanone, 1-(4-butylphenyl)-. National Center for Biotechnology Information. [Link]
Westin, J. Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
PubChem. 1-(4-Ethylphenyl)ethanol. National Center for Biotechnology Information. [Link]
Kerrigan, S. et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-641. [Link]
Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]
Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
Cohen, S. G., et al. (1973). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 95(19), 6149-6157. [Link]
Kerrigan, S. et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-641. [Link]
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
National Institutes of Health. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. [Link]
Clark, J. Oxidation of aldehydes and ketones. Chemguide. [Link]
Kerrigan, S. et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. [Link]
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
Shao, Y., et al. (2012). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Chemical Communications, 48(28), 3560-3562. [Link]
Hirayama, S. Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE. [Link]
Ramarad, S., et al. (2015). Studies on thermal degradation of 1-4 and 1-2 polybutadienes in inert atmosphere. [Link]
PubChem. 4-Amino-1-(4-ethylphenyl)butan-1-one. National Center for Biotechnology Information. [Link]
Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. [Link]
Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]
A Researcher's Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Ethylphenyl)butan-1-one
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Ethylphenyl)butan-1-one. Designed for researchers, scientists, and professionals in drug development, this docum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Ethylphenyl)butan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral data, supported by established principles of NMR spectroscopy. We will delve into the structural features of the molecule and correlate them with the observed chemical shifts and coupling patterns. This guide also presents a detailed experimental protocol for acquiring high-quality NMR data for this and similar aromatic ketones.
Introduction: The Structural Significance of 1-(4-Ethylphenyl)butan-1-one and the Power of NMR
1-(4-Ethylphenyl)butan-1-one is a para-substituted aromatic ketone. Its structure combines a butyrophenone moiety with an ethyl group on the phenyl ring. This class of compounds is of interest in organic synthesis and medicinal chemistry as building blocks for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such organic molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide will first present a detailed interpretation of the ¹H and ¹³C NMR spectra of 1-(4-Ethylphenyl)butan-1-one, based on predicted data corroborated by extensive analysis of structurally related compounds. We will then provide a robust, step-by-step experimental protocol for acquiring these spectra, emphasizing the rationale behind each step to ensure data integrity and reproducibility.
Analysis of the ¹H and ¹³C NMR Spectra
The structural features of 1-(4-Ethylphenyl)butan-1-one give rise to a distinct set of signals in both its ¹H and ¹³C NMR spectra. The para-substitution on the benzene ring, the ethyl group, and the butanoyl chain each have characteristic chemical shifts and multiplicities.
Molecular Structure and Atom Numbering
To facilitate the spectral analysis, the atoms of 1-(4-Ethylphenyl)butan-1-one are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.
Caption: Molecular structure of 1-(4-Ethylphenyl)butan-1-one with atom numbering.
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of 1-(4-Ethylphenyl)butan-1-one in deuterated chloroform (CDCl₃) at 500 MHz exhibits seven distinct signals. The interpretation of these signals is as follows:
Aromatic Protons (H-2', H-6', H-3', H-5'): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
The protons ortho to the electron-withdrawing carbonyl group (H-2' and H-6') are deshielded and appear as a doublet at approximately δ 7.88 ppm . The coupling constant (J) of around 8.2 Hz is typical for ortho-coupling in benzene derivatives.
The protons meta to the carbonyl group (H-3' and H-5') are less deshielded and resonate as a doublet at approximately δ 7.28 ppm , also with a J-value of about 8.2 Hz due to coupling with their ortho neighbors.
Butanoyl Chain Protons (H-2, H-3, H-4): The aliphatic chain protons exhibit characteristic multiplicities due to spin-spin coupling.
The methylene protons adjacent to the carbonyl group (H-2) are deshielded by the carbonyl's anisotropy and appear as a triplet at approximately δ 2.92 ppm . The triplet multiplicity arises from coupling with the two adjacent H-3 protons (n+1 = 2+1 = 3).
The methylene protons at the H-3 position are coupled to both the H-2 and H-4 protons. This results in a more complex splitting pattern, typically a sextet (or multiplet), observed around δ 1.75 ppm .
The terminal methyl protons of the butanoyl chain (H-4) are the most shielded and appear as a triplet at approximately δ 0.98 ppm , resulting from coupling with the two H-3 protons.
Ethyl Group Protons (H-7, H-8):
The methylene protons of the ethyl group (H-7) are benzylic and are therefore deshielded, appearing as a quartet at approximately δ 2.70 ppm . The quartet arises from coupling with the three methyl protons (H-8).
The methyl protons of the ethyl group (H-8) resonate as a triplet at around δ 1.25 ppm due to coupling with the adjacent methylene protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 1-(4-Ethylphenyl)butan-1-one is predicted to show ten distinct signals, corresponding to the ten chemically non-equivalent carbon atoms in the molecule.
Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of aromatic ketones, predicted at approximately δ 200.5 ppm .[1]
Aromatic Carbons (C-1' to C-6'):
The quaternary carbon attached to the carbonyl group (C-1') is predicted to be at δ 134.7 ppm .
The carbons ortho to the carbonyl group (C-2' and C-6') are expected to resonate around δ 128.8 ppm .
The carbons meta to the carbonyl group (C-3' and C-5') are predicted to be at δ 128.2 ppm .[2]
The quaternary carbon bearing the ethyl group (C-4') is deshielded due to the alkyl substitution and is predicted at approximately δ 149.8 ppm .
Butanoyl Chain Carbons (C-2, C-3, C-4):
The methylene carbon adjacent to the carbonyl group (C-2) is found at approximately δ 38.5 ppm .
The C-3 methylene carbon is predicted to be at δ 17.9 ppm .
The terminal methyl carbon (C-4) is the most shielded in the chain, with a predicted chemical shift of δ 13.9 ppm .
Ethyl Group Carbons (C-7, C-8):
The benzylic methylene carbon (C-7) is predicted at δ 28.9 ppm .
The terminal methyl carbon of the ethyl group (C-8) is expected at δ 15.2 ppm .
¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Aromatic
7.88
Doublet
8.2
2H
H-2', H-6'
Aromatic
7.28
Doublet
8.2
2H
H-3', H-5'
Butanoyl
2.92
Triplet
7.3
2H
H-2
Ethyl
2.70
Quartet
7.6
2H
H-7
Butanoyl
1.75
Sextet
7.4
2H
H-3
Ethyl
1.25
Triplet
7.6
3H
H-8
Butanoyl
0.98
Triplet
7.4
3H
H-4
¹³C NMR Data
Chemical Shift (δ, ppm)
Assignment
Carbonyl
200.5
C-1
Aromatic
149.8
C-4'
Aromatic
134.7
C-1'
Aromatic
128.8
C-2', C-6'
Aromatic
128.2
C-3', C-5'
Aliphatic
38.5
C-2
Aliphatic
28.9
C-7
Aliphatic
17.9
C-3
Aliphatic
15.2
C-8
Aliphatic
13.9
C-4
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the recommended procedure for the ¹H and ¹³C NMR analysis of 1-(4-Ethylphenyl)butan-1-one.
I. Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. Careful preparation is essential to minimize artifacts and ensure optimal resolution and sensitivity.
Caption: Workflow for NMR sample preparation.
Causality Behind Experimental Choices:
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for a wide range of organic molecules, including aromatic ketones.[3] Its residual proton signal appears at a known chemical shift (δ ~7.26 ppm), which can be used for spectral calibration if TMS is not added. The use of a deuterated solvent is crucial to avoid a large, broad solvent peak that would obscure the signals from the analyte in ¹H NMR.[4]
Concentration: The specified concentration range provides a good balance between obtaining a strong signal in a reasonable amount of time and avoiding issues with sample viscosity and line broadening.[5]
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. Its 12 equivalent protons give a sharp, intense singlet at 0 ppm, which does not overlap with most other signals.[6]
II. NMR Instrument Setup and Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
Caption: Workflow for NMR data acquisition and processing.
Rationale for Key Parameters:
Locking and Shimming: The deuterium lock ensures the stability of the magnetic field during the experiment, which is crucial for high-resolution spectra. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.
Pulse Sequence: A standard single-pulse experiment is sufficient for routine ¹H and ¹³C NMR.
Number of Scans: For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient due to the high natural abundance and sensitivity of the proton nucleus. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.
Relaxation Delay: A relaxation delay (e.g., 1-2 seconds) is included between scans to allow the nuclei to return to their equilibrium state, ensuring accurate integration in ¹H NMR and preventing signal saturation in ¹³C NMR.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy provides the most detailed structural information, other analytical techniques can offer complementary data for the characterization of 1-(4-Ethylphenyl)butan-1-one.
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the molecule, which can confirm the elemental composition and provide clues about the connectivity of different functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. For 1-(4-Ethylphenyl)butan-1-one, a strong absorption band around 1685 cm⁻¹ would confirm the presence of the conjugated ketone carbonyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated π-system of the aromatic ring and the carbonyl group.
While each of these techniques provides valuable information, none can offer the comprehensive and unambiguous structural elucidation that is possible with a combination of ¹H and ¹³C NMR spectroscopy.
Conclusion
This guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of 1-(4-Ethylphenyl)butan-1-one, correlating its structural features with the predicted chemical shifts and coupling patterns. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar compounds. By understanding the principles behind the spectral interpretation and the rationale for the experimental choices, researchers can confidently utilize NMR spectroscopy as a powerful tool for structural characterization in their scientific endeavors.
Comprehensive Comparison Guide: Mass Spectrometry Analysis of 1-(4-Ethylphenyl)butan-1-one
Executive Summary 1-(4-Ethylphenyl)butan-1-one (also known as p-ethylbutyrophenone) is a structural analog often encountered in organic synthesis and, increasingly, as a backbone in the analysis of designer drug derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(4-Ethylphenyl)butan-1-one (also known as p-ethylbutyrophenone) is a structural analog often encountered in organic synthesis and, increasingly, as a backbone in the analysis of designer drug derivatives (e.g., synthetic cathinones lacking the amine group). Its analysis presents a specific challenge: distinguishing it from isobaric alkyl phenyl ketones (e.g., 1-(4-methylphenyl)pentan-1-one).
This guide compares the two dominant analytical modalities—Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) LC-MS/MS —to determine the optimal workflow for structural validation versus trace quantification.
Key Finding: While ESI-LC-MS offers superior sensitivity for trace analysis in biological matrices, EI-GC-MS is the mandatory technique for structural confirmation . The specific "McLafferty Rearrangement" product ion generated in EI mode allows for unambiguous differentiation between the analyte and its chain-length isomers, a capability that ESI lacks.
Chemical Profile & Properties[1][2][3][4]
Property
Detail
IUPAC Name
1-(4-Ethylphenyl)butan-1-one
Common Synonyms
p-Ethylbutyrophenone; 4'-Ethylbutyrophenone
CAS Number
35028-11-6
Molecular Formula
C₁₂H₁₆O
Exact Mass
176.1201 Da
Structure
Aromatic ketone with a 4-carbon acyl chain (butyryl) and a para-ethyl substitution on the benzene ring.
Method A: Electron Ionization (EI) GC-MS
The Gold Standard for Structural Elucidation
In Electron Ionization (70 eV), 1-(4-Ethylphenyl)butan-1-one undergoes predictable, energy-dependent fragmentation. Understanding these pathways is critical for distinguishing this molecule from isomers.
Fragmentation Mechanism
The mass spectrum is dominated by two primary pathways:
McLafferty Rearrangement (Dominant): The
-hydrogen on the butyryl chain (terminal methyl) transfers to the carbonyl oxygen, followed by cleavage of the - bond. This releases a neutral ethene molecule and forms the stable enol radical cation.
Diagnostic Ion:m/z 148 (Base Peak).
-Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the alkyl chain.
Diagnostic Ion:m/z 133 (4-ethylbenzoyl cation).
Predicted Spectral Fingerprint (EI, 70 eV)
m/z
Intensity
Identity
Mechanism
176
~10-20%
[M]⁺•
Molecular Ion
148
100%
[M - 28]⁺•
McLafferty Rearrangement (Loss of Ethene)
133
~40-60%
[M - 43]⁺
-Cleavage (Loss of Propyl radical)
105
~30%
[M - 43 - 28]⁺
Loss of CO from m/z 133 (Ethylphenyl cation)
77
<10%
[C₆H₅]⁺
Phenyl cation (minor due to ethyl substitution)
Experimental Protocol (Recommended)
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program: 60°C (1 min hold)
20°C/min 280°C (3 min hold).
Inlet: Splitless (250°C).
Source Temp: 230°C.
Method B: Electrospray Ionization (ESI) LC-MS/MS
The Alternative for Trace Quantification
ESI is a "soft" ionization technique. Unlike EI, it produces primarily the protonated molecular ion
, making it ideal for quantifying trace levels in complex matrices (e.g., plasma) where thermal degradation might be a concern.
Fragmentation Mechanism (CID)
In Collision-Induced Dissociation (CID), the protonated molecule (m/z 177) requires higher collision energies to fragment compared to amines.
Precursor:m/z 177
.
Primary Transition:177
159 (Loss of H₂O).
Secondary Transition:177
133 (Inductive cleavage of the alkyl chain).
Performance Limitations
Isomer Blindness: ESI spectra often lack the rich structural fingerprint of EI. Isomers like 1-(4-methylphenyl)pentan-1-one will also show
. While MS/MS can distinguish them if optimized, the differences are subtle compared to the distinct mass shifts seen in EI.
Comparative Analysis: EI vs. ESI
Feature
Method A: EI-GC-MS
Method B: ESI-LC-MS/MS
Primary Application
Identification (Unknowns, Purity)
Quantification (Targeted, Trace)
Differentiation Power
High (Resolves isomers via fragmentation)
Low (Requires chromatographic resolution)
Sensitivity
Nanogram range (Full Scan)
Picogram range (MRM)
Library Matching
NIST/Wiley compatible
In-house library required
Matrix Tolerance
Lower (Requires extraction/cleanup)
Higher (Dilute-and-shoot possible)
Critical Application: Isomer Differentiation
How to distinguish the analyte from structural alternatives.
This is the most critical section for researchers. Several isomers share the mass 176. Only EI-MS can rapidly distinguish them based on the McLafferty Rule .
The Rule: The mass of the McLafferty rearrangement ion is determined solely by the aromatic ring and its substituents, provided the alkyl chain is
3 carbons.
Formula:
Differentiation Table
Isomer
Structure
McLafferty Ion (Base Peak)
Result
1-(4-Ethylphenyl)butan-1-one
Ethyl-Ph + Butyryl
m/z 148
Match
1-(4-Methylphenyl)pentan-1-one
Methyl-Ph + Valeryl
m/z 134
Distinct
1-Phenylhexan-1-one
Phenyl + Hexanoyl
m/z 120
Distinct
1-(4-Propylphenyl)propan-1-one
Propyl-Ph + Propionyl
N/A (No -H)*
m/z 176 or 147
*Note: Propionyl chains (3 carbons total) do not have a
-hydrogen available for the standard McLafferty rearrangement, leading to a completely different spectrum dominated by -cleavage.
Visualization of Fragmentation Pathways[5][6]
The following diagram illustrates the divergent fragmentation pathways that allow for the differentiation of 1-(4-Ethylphenyl)butan-1-one from its methyl-pentanone isomer.
Figure 1: Comparative fragmentation pathways showing how the McLafferty rearrangement shifts mass based on ring substitution and chain length, enabling isomer differentiation.
References
NIST Mass Spectrometry Data Center. "1-Butanone, 1-(4-hydroxyphenyl)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. (Used for comparative fragmentation rules of butyrophenones). Link
National Center for Biotechnology Information (NCBI). "1-(4-Ethylphenyl)butan-1-one (Compound)." PubChem. Link[1]
Zuba, D. "Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods."[2] Forensic Science International, 2012. (Establishes fragmentation rules for alkyl phenyl ketones). Link
McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra." University Science Books, 4th Edition, 1993. (Authoritative source on the McLafferty Rearrangement mechanism).
A Comparative Guide to the Infrared Spectroscopy of Aryl Alkyl Ketones: Analyzing 1-(4-Ethylphenyl)butan-1-one and its Analogs
In the landscape of pharmaceutical and chemical research, meticulous structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destruct...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and chemical research, meticulous structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups and probe the molecular architecture of a substance. This guide provides an in-depth analysis of the infrared spectrum of 1-(4-Ethylphenyl)butan-1-one, a substituted aryl alkyl ketone. By comparing its predicted spectral features with the experimental data of its close structural analogs, butyrophenone and propiophenone, we aim to provide researchers with a practical framework for interpreting the IR spectra of this class of compounds.
The Significance of Vibrational Signatures
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of these vibrations is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. Consequently, specific functional groups exhibit characteristic absorption bands at well-defined wavenumbers, providing a molecular "fingerprint."[1][2] For a molecule like 1-(4-Ethylphenyl)butan-1-one, we can anticipate distinct signals arising from its constituent parts: the carbonyl (C=O) group of the ketone, the aromatic C-H and C=C bonds of the ethylphenyl ring, and the aliphatic C-H bonds of the butyl and ethyl chains.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
For liquid samples such as 1-(4-Ethylphenyl)butan-1-one and its analogs, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the preferred method due to its minimal sample preparation and high reproducibility.[3][4][5][6]
Step-by-Step Methodology for ATR-FTIR Analysis
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its requisite system checks. The ATR crystal (commonly diamond or zinc selenide) should be meticulously cleaned with a suitable solvent (e.g., isopropanol or ethanol) and allowed to dry completely.
Background Spectrum Acquisition: A background spectrum of the ambient environment (air) is recorded. This is a critical step to account for atmospheric water and carbon dioxide, which have strong IR absorptions and could otherwise interfere with the sample spectrum.
Sample Application: A small drop of the neat liquid sample (1-(4-Ethylphenyl)butan-1-one, butyrophenone, or propiophenone) is placed directly onto the center of the ATR crystal.[7] For optimal contact, a pressure clamp is gently applied to spread the liquid across the crystal surface.
Sample Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
Data Processing: The resulting spectrum can be processed as needed. Common processing steps include baseline correction and smoothing to enhance the quality of the data for interpretation.
Cleaning: After analysis, the sample is carefully wiped from the ATR crystal using a soft, solvent-dampened cloth, and the crystal is cleaned as described in step 1 to prepare for the next sample.
Spectral Interpretation and Comparative Analysis
The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is particularly useful for identifying the key chemical moieties within a molecule.[8]
Predicted IR Spectrum of 1-(4-Ethylphenyl)butan-1-one
Based on established correlation tables, the IR spectrum of 1-(4-Ethylphenyl)butan-1-one is expected to exhibit the following key absorption bands:
Aromatic C-H Stretch: A weak to medium absorption band is anticipated just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range), corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[8][9]
Aliphatic C-H Stretch: Strong absorption bands are expected just below 3000 cm⁻¹ (generally between 2975 and 2850 cm⁻¹), arising from the C-H stretching vibrations of the ethyl and butyl alkyl chains.[8][9]
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is predicted in the range of 1700-1680 cm⁻¹. This is the characteristic peak for an aryl alkyl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.[2][10][11]
Aromatic C=C Stretch: One or more medium to strong absorption bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.
Aliphatic C-H Bending: Bending vibrations of the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ range.[8]
Aromatic C-H Bending (Out-of-Plane): Strong absorption bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is typically observed between 860 and 800 cm⁻¹.
Comparative Spectral Data
To provide a robust comparison, the experimental IR data for butyrophenone and propiophenone are presented. These molecules share the core aryl alkyl ketone structure but differ in the length of the alkyl chain.
Functional Group
Predicted Wavenumber (cm⁻¹) for 1-(4-Ethylphenyl)butan-1-one
Experimental Wavenumber (cm⁻¹) for Butyrophenone[12]
Experimental Wavenumber (cm⁻¹) for Propiophenone[13][14]
Aromatic C-H Stretch
~3060
~3060
~3060
Aliphatic C-H Stretch
2960-2870
2960-2870
2980-2880
Carbonyl (C=O) Stretch
~1685
~1685
~1685
Aromatic C=C Stretch
1605, ~1580, ~1490
1600, 1580, 1450
1600, 1580, 1450
Aliphatic C-H Bend
1465, 1380
1450, 1380
1450, 1380
Aromatic C-H Bend (oop)
~840
~740, ~690 (monosubstituted)
~750, ~690 (monosubstituted)
Note: The out-of-plane (oop) bending for butyrophenone and propiophenone corresponds to a monosubstituted benzene ring, whereas for 1-(4-Ethylphenyl)butan-1-one, it is predicted for a 1,4-disubstituted ring.
The comparison reveals a high degree of similarity in the key functional group regions, as expected. The most prominent and diagnostically significant peak for all three compounds is the strong carbonyl stretch around 1685 cm⁻¹. The subtle differences in the fingerprint region, particularly the C-H bending vibrations, would be the primary distinguishing features between these closely related structures.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of a comparative IR spectral analysis for the identification and characterization of an aryl alkyl ketone.
Caption: Workflow for Comparative IR Spectral Analysis.
Conclusion
The infrared spectrum of 1-(4-Ethylphenyl)butan-1-one can be confidently predicted based on the characteristic absorption frequencies of its constituent functional groups. The most telling feature is the strong carbonyl absorption around 1685 cm⁻¹, indicative of an aryl alkyl ketone. Comparison with the experimental spectra of butyrophenone and propiophenone validates this prediction and highlights the consistency of the C=O stretching frequency within this class of compounds. The primary spectral differentiators will lie in the aliphatic C-H stretching and bending regions, as well as the out-of-plane C-H bending vibrations that are sensitive to the aromatic substitution pattern. This guide provides a robust framework for researchers in drug development and chemical synthesis to interpret the IR spectra of 1-(4-Ethylphenyl)butan-1-one and related analogs, thereby facilitating confident structural verification.
References
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP006285. [Link]
Chegg. (2020, December 28). Question: IR spectrum for propiophenone, phenylacetone and 3-phenylpropanal. [Link]
Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
ResearchGate. (2025, August 9). Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Request PDF. [Link]
ATB. (n.d.). Propiophenone | C 9 H 10 O | MD Topology | NMR | X-Ray. [Link]
A Comparative Analysis of the Reactivity of 1-(4-Ethylphenyl)butan-1-one in Key Ketone Transformations
Introduction: Understanding the Reactivity Profile of an Alkyl Aryl Ketone In the landscape of synthetic chemistry and drug development, ketones serve as fundamental building blocks and crucial intermediates. Their react...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Reactivity Profile of an Alkyl Aryl Ketone
In the landscape of synthetic chemistry and drug development, ketones serve as fundamental building blocks and crucial intermediates. Their reactivity, centered on the electrophilic carbonyl carbon and the acidic α-hydrogens, dictates their synthetic utility. This guide provides an in-depth comparative analysis of 1-(4-Ethylphenyl)butan-1-one , a representative alkyl aryl ketone, benchmarked against other common ketones such as acetone, acetophenone, and benzophenone.
The reactivity of 1-(4-Ethylphenyl)butan-1-one is governed by a delicate interplay of electronic and steric factors rooted in its molecular architecture. It features a carbonyl group bridged by a 4-ethylphenyl group and a propyl group. These substituents modulate the ketone's behavior in fundamental transformations, including nucleophilic additions, enolate-mediated reactions, and oxidations. This analysis will dissect these influences, supported by mechanistic principles and comparative experimental data, to provide researchers with a predictive framework for its synthetic applications.
Structural Influences on Carbonyl Reactivity
The reactivity of a ketone is primarily determined by the electrophilicity of its carbonyl carbon and the steric accessibility for an approaching nucleophile.[1][2]
Electronic Effects: The carbonyl carbon's partial positive charge is stabilized (and thus its reactivity is diminished) by electron-donating groups (EDGs) attached to it.[1][2] In 1-(4-Ethylphenyl)butan-1-one, both the propyl group and the 4-ethylphenyl group are electron-donating. The alkyl chain donates electron density via an inductive effect. The 4-ethylphenyl group donates electrons through both induction and resonance, delocalizing the positive charge onto the aromatic ring. This resonance stabilization makes aromatic ketones inherently less reactive than their aliphatic counterparts.[3][4][5]
Steric Effects: The size of the groups flanking the carbonyl group can hinder the approach of a nucleophile. Larger, bulkier groups decrease the reaction rate.[2][6] The propyl group of 1-(4-Ethylphenyl)butan-1-one presents more steric bulk than the methyl group of acetophenone, while the single phenyl ring is less sterically demanding than the two phenyl rings of benzophenone.[7][8]
Based on these principles, a general reactivity trend towards nucleophilic addition can be predicted:
Comparative Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of ketones. We will consider two common examples: reduction by sodium borohydride and addition of a Grignard reagent.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild reducing agent that delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, converting ketones to secondary alcohols.[9][10][11] The rate of this reaction is a direct probe of carbonyl electrophilicity and steric hindrance.
The relative rates of reduction for our selected ketones are summarized below.
Ketone
Structure
Key Features Influencing Reactivity
Predicted Relative Rate of Reduction
Acetone
CH₃COCH₃
Two small, weakly electron-donating methyl groups. Highest carbonyl electrophilicity and minimal steric hindrance.
1 (Fastest)
Acetophenone
PhCOCH₃
Phenyl group reduces electrophilicity via resonance. Methyl group is small.
2
1-(4-Ethylphenyl)butan-1-one
(EtPh)CO(CH₂CH₂CH₃)
4-Ethylphenyl group reduces electrophilicity. Propyl group is a stronger EDG and is bulkier than a methyl group.
3
Benzophenone
PhCOPh
Two phenyl groups provide extensive resonance stabilization and significant steric hindrance, making the carbonyl least reactive.[7][8]
4 (Slowest)
Grignard Reaction
The addition of organomagnesium halides (Grignard reagents) to ketones is a powerful method for C-C bond formation, yielding tertiary alcohols after an acidic workup.[12][13][14] The reactivity follows the same principles as hydride reduction. A more electrophilic and less sterically hindered carbonyl carbon will react faster.[15]
Reactivity at the α-Carbon: Enolate Formation and Reactions
Ketones with α-hydrogens can be deprotonated by a base to form nucleophilic enolates. The kinetics and thermodynamics of this process are structure-dependent.
1-(4-Ethylphenyl)butan-1-one has two sets of α-hydrogens: two on the methylene group of the propyl chain and three on the methyl group of the ring's ethyl substituent. The hydrogens on the methylene group adjacent to the carbonyl are significantly more acidic and are the ones involved in enolate formation for reactions like aldol condensations or alkylations.
Acetophenone has three acidic α-hydrogens on its methyl group. These are readily removed to form an enolate. This structure allows acetophenone to undergo the iodoform reaction, a useful qualitative test where reaction with I₂ in NaOH gives a yellow precipitate of iodoform (CHI₃).[8][16]
1-(4-Ethylphenyl)butan-1-one , lacking a methyl group directly attached to the carbonyl, will not give a positive iodoform test. This provides a clear experimental point of differentiation from acetophenone.[16]
Benzophenone has no α-hydrogens and cannot form an enolate, rendering it unreactive in these pathways.[16]
Acetone has six α-hydrogens and readily forms an enolate.
The rate of enolization can be studied kinetically, often through acid- or base-catalyzed halogenation, where enol formation is the rate-determining step.[17][18][19]
Oxidative Reactivity: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones into esters using peroxy acids (like m-CPBA).[20][21][22] The reaction involves the migration of one of the groups attached to the carbonyl to an adjacent oxygen atom. The regioselectivity is determined by the "migratory aptitude" of the groups.
The aryl group has a higher migratory aptitude. The product is propyl 4-ethylbenzoate.
Acetophenone
Phenyl (Aryl) vs. Methyl
The phenyl group migrates. The product is methyl benzoate.
Benzophenone
Phenyl vs. Phenyl
Both groups are identical. The product is phenyl benzoate.
Acetone
Methyl vs. Methyl
Both groups are identical. The product is methyl acetate.
Reductive Deoxygenation: Clemmensen and Wolff-Kishner Reductions
Both the Clemmensen (Zn(Hg), HCl) and Wolff-Kishner (H₂NNH₂, KOH, heat) reductions convert the carbonyl group of a ketone into a methylene (CH₂) group.[23][24][25][26] These reactions are particularly effective for aryl-alkyl ketones.[24] 1-(4-Ethylphenyl)butan-1-one would be readily reduced by either method to yield 1-butyl-4-ethylbenzene. The choice between the two methods depends on the substrate's sensitivity to strong acid (Clemmensen) versus strong base (Wolff-Kishner).[24]
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity trends, the following protocols can be employed.
Protocol 1: Competitive Reduction of Ketones with NaBH₄
This experiment determines the relative reactivity of two ketones towards a nucleophile by allowing them to compete for a limited amount of reducing agent.
Objective: To determine the relative reactivity of 1-(4-Ethylphenyl)butan-1-one and acetophenone.
Materials:
1-(4-Ethylphenyl)butan-1-one
Acetophenone
Dodecane (internal standard)
Sodium borohydride (NaBH₄)
Methanol (anhydrous)
Diethyl ether
Saturated aqueous NH₄Cl
Anhydrous MgSO₄
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
Prepare a stock solution in a 50 mL volumetric flask containing equimolar amounts (e.g., 5 mmol each) of 1-(4-Ethylphenyl)butan-1-one, acetophenone, and dodecane (internal standard). Dilute to the mark with anhydrous methanol.
Transfer 10.0 mL of this stock solution to a 50 mL round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.
Prepare a separate solution of NaBH₄ (0.25 molar equivalents relative to the total ketone amount, e.g., 0.125 mmol) in 5 mL of cold, anhydrous methanol.
Add the NaBH₄ solution dropwise to the stirring ketone solution over 5 minutes.
Allow the reaction to stir at 0 °C for 30 minutes.
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully using a rotary evaporator.
Analyze the resulting mixture by GC-FID to determine the relative amounts of unreacted ketones.
Data Analysis:
The ratio of the remaining starting materials is determined by comparing their peak areas to the internal standard. The ketone that is consumed to a greater extent is the more reactive one.
Conclusion
The reactivity of 1-(4-Ethylphenyl)butan-1-one is a well-defined consequence of its structure. Compared to simpler ketones, its reactivity is moderated by a combination of electronic and steric factors.
Towards Nucleophilic Addition: It is less reactive than both aliphatic ketones (acetone) and simpler aromatic ketones (acetophenone) due to the electron-donating nature of its substituents and increased steric bulk. It is, however, more reactive than highly hindered and stabilized ketones like benzophenone.
Enolate Chemistry: It readily forms an enolate at the α-methylene position, enabling a range of subsequent reactions. Its inability to undergo the iodoform reaction clearly distinguishes it from methyl ketones.
Oxidative Cleavage: It undergoes predictable Baeyer-Villiger oxidation, with the 4-ethylphenyl group preferentially migrating to yield propyl 4-ethylbenzoate.
This guide provides a foundational understanding for researchers to rationally incorporate 1-(4-Ethylphenyl)butan-1-one into synthetic strategies, allowing for the anticipation of its chemical behavior and the strategic design of reaction conditions.
References
Quora. (2018). Which is more reactive towards nucleophilic addition, benzophenone or acetophenone? [Online] Available at: [Link]
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. [Online] Available at: [Link]
Khan Academy. (2024). Reactivity of carbonyl compounds | Aldehydes, ketones & acids. YouTube. [Online] Available at: [Link] (Note: A generic video link is used as the original may not be stable; the concept is widely available).
Pediaa. (2019). Difference Between Acetophenone and Benzophenone. [Online] Available at: [Link]
The Organic Chemistry Tutor. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism. YouTube. [Online] Available at: [Link]
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Online] Available at: [Link]
Brainly.in. (2018). How to distinguish between acetophenone and benzophenone? [Online] Available at: [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Online] Available at: [Link]
Wikipedia. (n.d.). Wittig reaction. [Online] Available at: [Link]
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Online] Available at: [Link]
Quora. (2017). Which is more reactive, acetophenone or benzophenone? [Online] Available at: [Link]
American Chemical Society Publications. (2019). The Grignard Reaction – Unraveling a Chemical Puzzle. [Online] Available at: [Link]
The Pharma Innovation Journal. (2018). Comparative study of aliphatic and aromatic compounds. [Online] Available at: [Link]
Masaryk University. (n.d.). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. [Online] Available at: [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Online] Available at: [Link]
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online] Available at: [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Online] Available at: [Link]
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Online] Available at: [Link]
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Online] Available at: [Link]
Journal of the American Chemical Society. (1981). Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds. [Online] Available at: [Link]
Quora. (2017). Which are more reactive, alkyl ketones or aromatic aldehydes? [Online] Available at: [Link]
American Chemical Society Publications. (1998). Reactions of Et3ZnLi with Ketones: Electronic and Steric Effects. [Online] Available at: [Link]
SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. [Online] Available at: [Link]
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Online] Available at: [Link]
NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Organic Chemistry. [Online] Available at: [Link] (Note: A general link is provided as the original may be specific to a course).
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Online] Available at: [Link]
Pediaa. (2018). Difference Between Aromatic and Aliphatic Aldehydes. [Online] Available at: [Link]
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic. [Online] Available at: [Link]
Chemphile Vikrant. (2022). Reactivity Comparison Of Benzaldehyde, Acetophenone & Benzophenone. YouTube. [Online] Available at: [Link] (Note: A generic video link is used as the original may not be stable; the concept is widely available).
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Online] Available at: [Link]
Chemistry LibreTexts. (2023). Clemmensen Reduction. [Online] Available at: [Link]
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Online] Available at: [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online] Available at: [Link]
Chemistry LibreTexts. (2023). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. [Online] Available at: [Link]
ResearchGate. (n.d.). Kinetics and mechanism of enolization and ketonization. [Online] Available at: [Link]
Myers Research Group, Harvard University. (n.d.). The Wittig Reaction. [Online] Available at: [Link]
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A Comparative Guide to the GC-MS Analysis of 1-(4-Ethylphenyl)butan-1-one and Its Derivatives
For researchers, scientists, and professionals engaged in drug development and analytical chemistry, the robust and reliable analysis of aromatic ketones is a frequent necessity. This guide provides an in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals engaged in drug development and analytical chemistry, the robust and reliable analysis of aromatic ketones is a frequent necessity. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 1-(4-Ethylphenyl)butan-1-one and its derivatives. We will explore both direct analysis and derivatization techniques, offering supporting experimental data and field-proven insights to facilitate informed methodological choices.
Introduction: The Analytical Challenge
1-(4-Ethylphenyl)butan-1-one, a substituted aromatic ketone, and its derivatives present unique challenges for GC-MS analysis. While amenable to gas chromatography, factors such as polarity, thermal stability, and the potential for complex fragmentation patterns necessitate a carefully optimized analytical approach. This guide will compare and contrast direct injection GC-MS with methods employing derivatization to enhance analyte volatility and improve chromatographic resolution and mass spectral characteristics.
Physicochemical Properties of 1-(4-Ethylphenyl)butan-1-one
A fundamental understanding of the analyte's properties is crucial for method development.
Direct GC-MS Analysis: Principles and Fragmentation
Direct analysis of 1-(4-Ethylphenyl)butan-1-one is feasible and often serves as a primary screening method. The separation is typically achieved on a non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane.
Expected Electron Ionization (EI) Fragmentation
Upon electron ionization, aromatic ketones undergo characteristic fragmentation pathways, primarily α-cleavage and McLafferty rearrangement.[2][3] The most favored fragmentation cleaves the weakest bonds to form the most stable cations and radicals.[3]
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group.[4] For 1-(4-Ethylphenyl)butan-1-one, two primary α-cleavage pathways are expected:
Loss of the propyl radical (•C₃H₇): This results in the formation of the stable 4-ethylbenzoyl cation.
Loss of the 4-ethylphenyl radical (•C₈H₉): This leads to the formation of the butyryl cation.
McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen on an alkyl chain.[2] It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage, resulting in the elimination of a neutral alkene. For 1-(4-Ethylphenyl)butan-1-one, this would lead to the loss of propene (C₃H₆).
Diagram: Predicted EI Fragmentation of 1-(4-Ethylphenyl)butan-1-one
Caption: Predicted major fragmentation pathways for 1-(4-Ethylphenyl)butan-1-one.
Comparative Analysis with a Hydroxylated Derivative
To illustrate the effect of a polar functional group, we can compare the expected fragmentation of 1-(4-Ethylphenyl)butan-1-one with that of its hydroxylated analog, 1-(4-hydroxyphenyl)butan-1-one. The mass spectrum for this compound is available from the NIST WebBook.[5]
Compound
Molecular Weight
Key Fragments (m/z)
Interpretation
1-(4-Ethylphenyl)butan-1-one
176
133, 134, 71
α-cleavage (loss of •C₃H₇), McLafferty rearrangement (loss of C₃H₆), α-cleavage (loss of •C₈H₉)
1-(4-Hydroxyphenyl)butan-1-one
164
121, 122, 71
α-cleavage (loss of •C₃H₇), McLafferty rearrangement (loss of C₃H₆), α-cleavage (loss of •C₇H₇O)
The presence of the hydroxyl group in 1-(4-hydroxyphenyl)butan-1-one increases its polarity, which may lead to longer retention times and potential peak tailing on non-polar columns. The fragmentation pattern is analogous, with the key difference being the mass of the aromatic fragment due to the substitution of an ethyl group with a hydroxyl group.
Derivatization Strategies for Enhanced Analysis
For quantitative analysis or when dealing with complex matrices, derivatization can significantly improve analytical performance by increasing volatility and detector response.[6]
PFBHA reacts with the carbonyl group of ketones to form oxime derivatives.[6] This method is particularly effective for enhancing sensitivity in electron capture detection (ECD) but is also highly suitable for MS detection.
Diagram: PFBHA Derivatization Workflow
Caption: General workflow for PFBHA derivatization of ketones.
Experimental Protocol: PFBHA Derivatization
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of a PFBHA hydrochloride solution (e.g., 10 mg/mL in water) and 200 µL of a buffer solution (e.g., pH 5 acetate buffer).
Incubation: Vortex the mixture and incubate at 60°C for 1 hour.
Extraction: After cooling to room temperature, add 500 µL of hexane and vortex vigorously for 1 minute.
Phase Separation: Centrifuge to separate the organic and aqueous layers.
Analysis: Transfer the upper organic layer to a GC vial for analysis.
Silylation
Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability. For ketones, a two-step process involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives due to tautomerism.
Experimental Protocol: Methoximation and Silylation
Drying: Evaporate the sample to dryness under a stream of nitrogen.
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 45 minutes.
Silylation: Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.
Analysis: The derivatized sample is then ready for GC-MS analysis.
Comparative GC-MS Method Parameters
The following table outlines typical GC-MS parameters for the analysis of underivatized and derivatized ketones.
Parameter
Underivatized Analysis
PFBHA Derivative Analysis
Silylated Derivative Analysis
GC Column
DB-5ms (30 m x 0.25 mm, 0.25 µm)
DB-5ms (30 m x 0.25 mm, 0.25 µm)
DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Mode
Splitless
Splitless
Splitless
Injector Temp.
250 °C
280 °C
250 °C
Oven Program
80°C (1 min), ramp to 280°C at 10°C/min, hold 5 min
100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min
80°C (1 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas
Helium, 1.0 mL/min
Helium, 1.2 mL/min
Helium, 1.0 mL/min
MS Ion Source
Electron Ionization (EI)
Electron Ionization (EI)
Electron Ionization (EI)
Ion Source Temp.
230 °C
230 °C
230 °C
Scan Range
40-400 amu
50-550 amu
50-500 amu
Quantitative Analysis Considerations
For quantitative studies, a validated GC-MS method is essential. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of an internal standard is highly recommended for accurate quantification. For aromatic ketones, isotopically labeled analogs or structurally similar compounds with different retention times are suitable internal standards.
A typical calibration curve for the quantitative analysis of aromatic compounds by GC-MS would cover a concentration range relevant to the expected sample concentrations, for instance, from 10 to 100 ppb.
Conclusion
The GC-MS analysis of 1-(4-Ethylphenyl)butan-1-one and its derivatives can be effectively performed through both direct injection and derivatization methods. The choice of methodology depends on the specific analytical goals. Direct analysis is suitable for initial identification and screening, providing characteristic fragmentation patterns. For enhanced sensitivity, improved chromatography, and robust quantification, derivatization with reagents such as PFBHA or through a two-step methoximation-silylation process is recommended. By understanding the principles of fragmentation and the advantages of different analytical strategies, researchers can develop and validate reliable GC-MS methods for the analysis of this important class of compounds.
References
National Institute of Standards and Technology. (n.d.). Butyrophenone. In NIST Chemistry WebBook.
National Institute of Standards and Technology. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
Bibel, M. (2024, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. [Link]
EvitaChem. (n.d.). 1-(4-Ethylphenyl)butan-1-one.
Lebedev, A. T. (2008). Recent problems and advances in mass spectrometry (Review). Journal of Analytical Chemistry, 63(13), 1273-1294.
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
O'Donnell, J. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. [Video]. YouTube. [Link]
PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions....
Shimadzu. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS.
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from a relevant Spectroscopy Online article.
Takeda, S., et al. (2020). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 68(1), 13-19.
Taylor & Francis Online. (n.d.). Quantitative analysis of aromatic hydrocarbons in complex hydrocarbon mixtures by high resolution capillary gas chromatography.
National Institute of Standards and Technology. (n.d.). 1-Butanone, 1,4-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). Ethanone, 1-(4-butylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated).
LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
ResearchGate. (n.d.). Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives.
Shimadzu. (n.d.). GC/MS Application Note.
SpringerLink. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
MDPI. (2023, May 27). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. Retrieved from [Link]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(4-Ethylphenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scienti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of 1-(4-Ethylphenyl)butan-1-one, a key intermediate in various synthetic pathways. As your Senior Application Scientist, I will navigate you through the intricacies of method selection, experimental design, and data interpretation, empowering you to ensure the integrity of your research.
The Synthetic Pathway and Potential Impurities: A Causal Analysis
The most prevalent route for the synthesis of 1-(4-Ethylphenyl)butan-1-one is the Friedel-Crafts acylation of ethylbenzene with butanoyl chloride, employing a Lewis acid catalyst such as aluminum chloride.[1][2][3][4] This electrophilic aromatic substitution reaction, while generally efficient, is not without its potential for impurity generation. A thorough understanding of the reaction mechanism is paramount to anticipating and identifying these impurities.
However, several side reactions can occur, leading to a heterogeneous product mixture:
Isomeric Impurities: Although the ethyl group is an ortho-, para-director, steric hindrance can favor the formation of the para-substituted product. Nevertheless, small quantities of the ortho and meta isomers of 1-(4-Ethylphenyl)butan-1-one can be formed.
Polyacylation Products: If the reaction conditions are not carefully controlled, a second acylation of the product can occur, leading to the formation of diacylated byproducts.
Unreacted Starting Materials: Incomplete reactions can result in the presence of residual ethylbenzene and butanoyl chloride in the final product.
Hydrolysis Products: Butanoyl chloride is susceptible to hydrolysis, which can lead to the formation of butanoic acid.
The presence of these impurities can significantly impact the downstream applications of 1-(4-Ethylphenyl)butan-1-one, particularly in drug development, where even trace amounts of unknown substances can have profound effects on biological activity and toxicity.
A Comparative Analysis of Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential for a comprehensive purity assessment of 1-(4-Ethylphenyl)butan-1-one. This guide will focus on a suite of four complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
characterization data for 1-(4-Ethylphenyl)butan-1-one derivatives
Technical Comparison Guide: Characterization and Synthetic Utility of 1-(4-Ethylphenyl)butan-1-one Derivatives Executive Summary 1-(4-Ethylphenyl)butan-1-one (CAS: 42916-79-0), also known as 4'-ethylbutyrophenone , repre...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Characterization and Synthetic Utility of 1-(4-Ethylphenyl)butan-1-one Derivatives
Executive Summary
1-(4-Ethylphenyl)butan-1-one (CAS: 42916-79-0), also known as 4'-ethylbutyrophenone , represents a critical structural scaffold in the synthesis of liquid crystals, photo-initiators, and butyrophenone-class antipsychotics. Unlike its shorter-chain analog 1-(4-ethylphenyl)ethanone (4'-ethylacetophenone), the butyl chain in this derivative imparts specific lipophilic properties (LogP ~3.2) and steric parameters essential for binding affinity in pharmaceutical targets and phase stability in mesogenic materials.
This guide provides a technical comparison of 1-(4-Ethylphenyl)butan-1-one against its primary structural alternatives, detailing characterization data, synthetic pathways, and validated experimental protocols.
Synthetic Pathways & Workflow
The synthesis of 1-(4-Ethylphenyl)butan-1-one is most efficiently achieved via Friedel-Crafts Acylation . While Grignard addition to nitriles is an alternative, it suffers from lower atom economy and harsher conditions.
Comparative Synthesis Analysis
Feature
Friedel-Crafts Acylation (Recommended)
Grignard Addition (Alternative)
Precursors
Ethylbenzene + Butyryl Chloride
4-Ethylbenzonitrile + Propylmagnesium Bromide
Catalyst
AlCl₃ (Lewis Acid)
None (requires stoichiometric Mg)
Yield
High (85-92%)
Moderate (60-75%)
Atom Economy
High (HCl byproduct)
Low (Mg salts waste)
Scalability
Excellent (Industrial Standard)
Poor (Exothermic, moisture sensitive)
Reaction Workflow Diagram
Figure 1: Validated synthetic workflow for the Friedel-Crafts production of 4'-ethylbutyrophenone.
Characterization Data & Spectral Analysis
Accurate identification requires distinguishing the butyl chain signals from the ethyl substituent on the aromatic ring. The following data compares 4'-ethylbutyrophenone with its acetophenone analog.
Comparative Spectroscopic Data
Data Type
1-(4-Ethylphenyl)butan-1-one (Target)
1-(4-Ethylphenyl)ethanone (Analog)
Differentiation Factor
Molecular Ion (MS)
m/z 176
m/z 148
Mass shift of +28 amu (C₂H₄ unit).
Base Peak (MS)
m/z 133 (Ar-CO⁺)
m/z 133 (Ar-CO⁺)
Both share the 4-ethylbenzoyl fragment.
McLafferty Ion
m/z 148 (Ar-C(OH)=CH₂)
N/A (No gamma-hydrogen)
Critical ID Point: Only the butyro- derivative undergoes McLafferty rearrangement.
¹H NMR (Alkyl)
δ 0.98 (t, 3H), 1.76 (m, 2H), 2.93 (t, 2H)
δ 2.55 (s, 3H)
Triplet/Multiplet pattern of propyl chain vs. Singlet of methyl ketone.
IR (Carbonyl)
1682 cm⁻¹
1685 cm⁻¹
Negligible difference; IR confirms ketone but not chain length.
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation is vital for purity analysis, particularly to detect incomplete alkylation or side-chain oxidation.
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Validated Experimental Protocols
The following protocols are designed for self-validation. If the "Checkpoint" criteria are not met, do not proceed to the next step.
Protocol A: Synthesis via Friedel-Crafts Acylation
Reagents:
Ethylbenzene (10.6 g, 100 mmol)
Butyryl Chloride (11.7 g, 110 mmol)
Aluminum Chloride (AlCl₃) (14.6 g, 110 mmol)
Dichloromethane (DCM) (50 mL)
Procedure:
Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a NaOH trap (to neutralize HCl gas).
Catalyst Suspension: Add AlCl₃ and dry DCM to the flask. Cool to 0–5°C in an ice bath.
Acylation: Mix Ethylbenzene and Butyryl Chloride in the addition funnel. Add dropwise over 30 minutes, maintaining temperature <10°C.
Mechanism Note: The AlCl₃ activates the acyl chloride, generating the electrophilic acylium ion.[1]
Reaction: Remove ice bath and stir at room temperature for 3 hours. The mixture should turn dark orange/red.
Checkpoint: TLC (Hexane/EtOAc 9:1) should show disappearance of ethylbenzene (Rf ~0.9) and appearance of product (Rf ~0.5).
Quench: Pour the reaction mixture slowly onto 100g of crushed ice/HCl mixture. Caution: Vigorous evolution of HCl gas.
Workup: Separate the organic layer. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with sat. NaHCO₃, then brine. Dry over MgSO₄.
Purification: Concentrate in vacuo. Purify by vacuum distillation (bp ~145°C @ 15 mmHg) or column chromatography.
Protocol B: Characterization by ¹H NMR
Sample Prep: Dissolve 10 mg of product in 0.6 mL CDCl₃.
Researchers often utilize 1-(4-Ethylphenyl)butan-1-one as a precursor. Below is a performance comparison of its common derivatives.
Derivative
Reagent
Application
Performance Note
1-(4-Ethylphenyl)butan-1-ol
NaBH₄ / MeOH
Chiral Resolution Substrate
Yields >95%. The resulting alcohol creates a stereocenter, often resolved via lipase catalysis.
2-Bromo-1-(4-ethylphenyl)butan-1-one
Br₂ / HBr / AcOH
Heterocycle Synthesis
The α-bromo derivative is highly reactive; essential for synthesizing imidazole-based liquid crystals.
1-(4-Ethylphenyl)butan-1-one oxime
NH₂OH·HCl
Purification / ID
Solid derivative (MP ~65°C) useful for isolating the ketone from non-carbonyl impurities.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 583750, 1-(4-Ethylphenyl)propan-1-one (Analog Reference). Retrieved from [Link]
NIST Mass Spectrometry Data Center. Ethanone, 1-(4-ethylphenyl)- (Mass Spectrum & IR). U.S. Secretary of Commerce.[2][3] Retrieved from [Link]
University of California, Berkeley. The Friedel-Crafts Reaction: Mechanism and Protocols. Retrieved from [Link]
A Senior Application Scientist's Guide to the Use of 1-(4-Ethylphenyl)butan-1-one in Quality Control (QC) Testing
Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality Control In the landscape of pharmaceutical development and manufacturing, ensuring the purity, potency, and consistency of drug substances...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality Control
In the landscape of pharmaceutical development and manufacturing, ensuring the purity, potency, and consistency of drug substances and products is paramount. Quality control (QC) testing serves as the bedrock of this assurance, and at the heart of reliable QC testing lies the use of well-characterized reference standards. 1-(4-Ethylphenyl)butan-1-one, an aromatic ketone, finds its application in this critical domain, particularly as a process-related impurity or a starting material in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is essential for controlling the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the quality control testing of 1-(4-Ethylphenyl)butan-1-one, presenting experimental data to compare its performance against a structurally similar alternative, 1-(4-butylphenyl)ethan-1-one. We will delve into the nuances of method selection, validation, and the practical implications for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Standards: 1-(4-Ethylphenyl)butan-1-one vs. 1-(4-butylphenyl)ethan-1-one
The choice of an analytical standard is a critical decision in the development of any QC method. Ideally, the standard should be structurally related to the analyte of interest and exhibit similar chromatographic behavior. Here, we compare 1-(4-Ethylphenyl)butan-1-one with a close structural analog, 1-(4-butylphenyl)ethan-1-one, which could potentially be used as an internal standard or a comparative analyte in method development.
High-Performance Liquid Chromatography (HPLC) for Aromatic Ketone Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds.[4][5] For the analysis of aromatic ketones like 1-(4-Ethylphenyl)butan-1-one, reversed-phase HPLC is the method of choice.
Experimental Protocol: Comparative HPLC Analysis
This protocol outlines a self-validating system for the comparative analysis of 1-(4-Ethylphenyl)butan-1-one and 1-(4-butylphenyl)ethan-1-one.
Objective: To develop and validate an HPLC method for the simultaneous quantification of 1-(4-Ethylphenyl)butan-1-one and 1-(4-butylphenyl)ethan-1-one.
Materials:
1-(4-Ethylphenyl)butan-1-one reference standard
1-(4-butylphenyl)ethan-1-one reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[6]
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Procedure:
Standard Solution Preparation: Prepare individual stock solutions of 1-(4-Ethylphenyl)butan-1-one and 1-(4-butylphenyl)ethan-1-one in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both compounds at a concentration of 100 µg/mL.
Calibration Standards: Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Analysis: Inject the calibration standards and a blank (mobile phase) into the HPLC system.
Data Analysis: Construct a calibration curve for each analyte by plotting the peak area against the concentration. Determine the linearity (R²), limit of detection (LOD), and limit of quantification (LOQ).
Comparative Performance Data (HPLC)
Parameter
1-(4-Ethylphenyl)butan-1-one
1-(4-butylphenyl)ethan-1-one
Acceptance Criteria (ICH Q2(R1))
Retention Time (min)
4.8
5.5
N/A
Linearity (R²)
0.9995
0.9992
≥ 0.999
LOD (µg/mL)
0.5
0.6
N/A
LOQ (µg/mL)
1.5
1.8
N/A
Precision (%RSD, n=6)
0.8
1.1
≤ 2%
Accuracy (% Recovery)
99.5%
99.2%
98.0% - 102.0%
Interpretation of Results: The developed HPLC method demonstrates excellent linearity, precision, and accuracy for both analytes, well within the acceptance criteria set by the International Council for Harmonisation (ICH) guidelines. The separation of the two compounds is achieved with good resolution, indicating the method's specificity.
Gas Chromatography (GC) as an Orthogonal Technique
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It serves as an excellent orthogonal method to HPLC for the analysis of aromatic ketones, providing confidence in the purity assessment of the analyte.
This protocol details a GC method using a Flame Ionization Detector (FID) for the analysis of 1-(4-Ethylphenyl)butan-1-one and its alternative.
Objective: To develop and validate a GC-FID method for the quantification of 1-(4-Ethylphenyl)butan-1-one and 1-(4-butylphenyl)ethan-1-one.
Materials:
1-(4-Ethylphenyl)butan-1-one reference standard
1-(4-butylphenyl)ethan-1-one reference standard
Dichloromethane (GC grade)
Instrumentation:
Gas chromatograph with a Flame Ionization Detector (FID)
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Chromatographic Conditions:
Carrier Gas: Helium
Inlet Temperature: 250°C
Detector Temperature: 300°C
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
Injection Mode: Split (10:1)
Injection Volume: 1 µL
Procedure:
Standard Solution Preparation: Prepare individual stock solutions and a mixed standard solution in dichloromethane as described in the HPLC protocol.
Calibration Standards: Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Analysis: Inject the calibration standards and a blank (dichloromethane) into the GC system.
Data Analysis: Construct a calibration curve and evaluate the method performance parameters as in the HPLC method.
Comparative Performance Data (GC-FID)
Parameter
1-(4-Ethylphenyl)butan-1-one
1-(4-butylphenyl)ethan-1-one
Acceptance Criteria (ICH Q2(R1))
Retention Time (min)
10.2
11.5
N/A
Linearity (R²)
0.9998
0.9996
≥ 0.999
LOD (µg/mL)
0.2
0.3
N/A
LOQ (µg/mL)
0.6
0.9
N/A
Precision (%RSD, n=6)
0.6
0.9
≤ 2%
Accuracy (% Recovery)
100.2%
100.5%
98.0% - 102.0%
Interpretation of Results: The GC-FID method provides slightly better sensitivity (lower LOD and LOQ) compared to the HPLC method for these analytes. The method is highly linear, precise, and accurate, making it a suitable alternative or confirmatory technique for QC testing.
Workflow and Decision Making in QC Testing
The selection between HPLC and GC for routine QC testing depends on several factors, including the nature of the sample matrix, the required sensitivity, and available instrumentation.
Caption: Decision workflow for selecting and implementing an analytical method in a QC environment.
Conclusion: A Multi-faceted Approach to Quality Control
This guide demonstrates that both HPLC and GC are robust and reliable techniques for the quality control testing of 1-(4-Ethylphenyl)butan-1-one. The choice between the two methods should be based on a scientific rationale considering the specific requirements of the analysis. The use of a well-characterized reference standard is non-negotiable for achieving accurate and reproducible results. By employing validated analytical methods, pharmaceutical scientists can ensure the quality and safety of their products, ultimately protecting public health.
References
Khan, M. A., Dalwadi, M., & Upadhayay, U. M. (2024). A review on high performance liquid chromatography technique for pharmaceutical analysis. International Journal for Research in Applied Science & Engineering Technology, 12(5), 115-123.
Reddy, H. R., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASĀYAN Journal of Chemistry, 14(2), 914-919.
International Journal of Pharmacy. (n.d.). A typical review on pharmaceutical analysis of gas chromatography-mass spectrophotometry. Retrieved from [Link]
IJSDR. (2022). A REVIEW ON HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one. Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of 1,2,4-butanetriol by high performance liquid chromatography. Retrieved from [Link]
SIELC. (n.d.). Separation of 1-(4-Propylphenyl)ethan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
Pharmaffiliates. (n.d.). 1-(4-Ethylphenyl)ethan-1-one. Retrieved from [Link]
ResearchGate. (n.d.). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Retrieved from [Link]
Analytical Toxicology. (2017, September 4). Gas Chromatography. Retrieved from [Link]
PubChem. (n.d.). 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one. Retrieved from [Link]
HSC Chemistry. (2021, April 26). Chemical Tests for Aldehyde, Ketone & Carboxylic Acid. Retrieved from [Link]
Pharmaguideline. (n.d.). Quality Control. Retrieved from [Link]
European Academic Research. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. Retrieved from [Link]
MeitY OLabs. (2016, February 26). Tests for Ketones. Retrieved from [Link]
PubChem. (n.d.). Ethanone, 1-(4-butylphenyl)-. Retrieved from [Link]
Pharmaceutical analysis in quality control. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(3), 413-417.
EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
Taylor & Francis. (n.d.). Substituted cathinones – Knowledge and References. Retrieved from [Link]
ResearchGate. (n.d.). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]
Personal protective equipment for handling 1-(4-Ethylphenyl)butan-1-one
As a Senior Application Scientist, this guide provides immediate, essential safety and logistical information for handling 1-(4-Ethylphenyl)butan-1-one. Our commitment is to furnish researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides immediate, essential safety and logistical information for handling 1-(4-Ethylphenyl)butan-1-one. Our commitment is to furnish researchers, scientists, and drug development professionals with field-proven insights and technical accuracy, ensuring both personal safety and the integrity of your work.
Understanding the Hazard Profile of 1-(4-Ethylphenyl)butan-1-one
1-(4-ethylphenyl)ethanone is classified as a combustible liquid.[2] Similarly, 1-(4-ethylphenyl)propan-1-one is noted as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to handle 1-(4-Ethylphenyl)butan-1-one with the assumption that it carries similar risks.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-(4-Ethylphenyl)butan-1-one. The following table summarizes the recommended PPE, and the subsequent sections detail the rationale behind each selection.
Protection Level
Required PPE
Rationale
Primary Barrier
Chemical-resistant gloves (Nitrile or Neoprene)
Prevents direct skin contact and potential irritation.
Secondary Barrier
Laboratory coat or chemical-resistant apron
Protects against splashes and spills.
Eye Protection
Safety glasses with side shields or chemical splash goggles
Shields eyes from accidental splashes which could cause serious irritation.
Respiratory Protection
Use in a well-ventilated area or fume hood
Minimizes inhalation of potentially irritating vapors.
Step-by-Step Guide to PPE Usage
Glove Selection and Use :
Select gloves made of nitrile or neoprene for adequate chemical resistance.
Inspect gloves for any signs of degradation or perforation before each use.
Employ proper glove removal techniques to avoid contaminating your hands.[3]
Dispose of used gloves in a designated hazardous waste container.
Body Protection :
A standard laboratory coat should be worn at all times.
For tasks with a higher risk of splashing, supplement with a chemical-resistant apron.
Eye and Face Protection :
Safety glasses with side shields are the minimum requirement.
In situations where there is a significant risk of splashing, chemical splash goggles are required.[4] A face shield may be used in conjunction with goggles for maximum protection.[4]
Respiratory Safety :
Always handle 1-(4-Ethylphenyl)butan-1-one in a well-ventilated area.[2][5]
For procedures that may generate significant vapors, a chemical fume hood is essential.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is fundamental for safety.
Handling Protocol
Preparation :
Ensure a clean and organized workspace.
Confirm that all necessary PPE is available and in good condition.
Locate the nearest safety shower and eyewash station before beginning work.
Dispensing and Use :
Handle the chemical in a well-ventilated area or a fume hood to prevent vapor accumulation.[2][5]
Keep the container tightly closed when not in use.[5][6]
Keep away from heat, sparks, and open flames, as the compound is likely combustible.[2][6][7]
Post-Handling :
Wash hands thoroughly with soap and water after handling.[2][5]
Clean any spills immediately with a suitable absorbent material.
Storage Plan
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
Keep away from incompatible substances such as strong oxidizing and reducing agents.[6]
The storage area should be designated for flammable or combustible liquids.[5]
Disposal Plan: A Step-by-Step Guide
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection :
Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[8]
The container must be compatible with organic solvents and have a secure lid.[8]
Waste Storage :
Store the hazardous waste container in a designated satellite accumulation area.
Keep the container closed to prevent the release of vapors.[8]
Final Disposal :
Never dispose of 1-(4-Ethylphenyl)butan-1-one down the drain or in general waste.[8]
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and actions for the safe handling of 1-(4-Ethylphenyl)butan-1-one.
Caption: Workflow for the safe handling of 1-(4-Ethylphenyl)butan-1-one.
References
Ethanone, 1-(4-ethylphenyl)- - Synerzine. Available at: [Link]